ASP6432
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
potassium;[2-[[(3,5-dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]-1,3-thiazole-4-carbonyl]-(ethylsulfamoyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O6S2.K/c1-5-27-38(33,34)29-25(31)21-17-37-24(28-21)16-30(13-9-12-19-10-7-6-8-11-19)26(32)20-14-22(35-3)18(2)23(15-20)36-4;/h6-8,10-11,14-15,17,27H,5,9,12-13,16H2,1-4H3,(H,29,31);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYBXXHNGOTYDD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)[N-]C(=O)C1=CSC(=N1)CN(CCCC2=CC=CC=C2)C(=O)C3=CC(=C(C(=C3)OC)C)OC.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31KN4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Core Mechanism of ASP6432: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASP6432 is a potent and selective antagonist of the Type 1 Lysophosphatidic Acid Receptor (LPA1). Its mechanism of action is centered on the competitive inhibition of lysophosphatidic acid (LPA) binding to the LPA1 receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This antagonism effectively mitigates the downstream signaling cascades that lead to smooth muscle contraction and cellular proliferation, particularly within the lower urinary tract. Preclinical evidence strongly supports the potential of this compound as a novel therapeutic agent for lower urinary tract symptoms (LUTS), including those associated with benign prostatic hyperplasia (BPH), by addressing both the dynamic and static components of bladder outlet obstruction.
Primary Mechanism of Action: Selective LPA1 Receptor Antagonism
This compound exerts its pharmacological effects through high-affinity binding to and inhibition of the LPA1 receptor. This selectivity is a key feature of its molecular profile, ensuring targeted engagement of the desired pathway while minimizing off-target effects.
Potency and Selectivity
This compound demonstrates potent antagonism at both human and rat LPA1 receptors, as evidenced by its low nanomolar half-maximal inhibitory concentrations (IC50).[1] While comprehensive public data on its selectivity against all other LPA receptor subtypes (LPA2-6) is limited, studies have consistently described it as a "selective" LPA1 antagonist.[2]
| Parameter | Species | Value | Reference |
| IC50 | Human LPA1 | 11 nM | [1] |
| IC50 | Rat LPA1 | 30 nM | [1] |
Downstream Signaling Pathways Modulated by this compound
The LPA1 receptor is known to couple with multiple heterotrimeric G proteins, including Gαi/o, Gαq/11, and Gα12/13, to initiate a variety of intracellular signaling cascades.[3] By blocking the initial ligand-receptor interaction, this compound effectively inhibits these downstream pathways, which are crucial for the pathophysiological responses of smooth muscle contraction and cell proliferation.
Inhibition of Smooth Muscle Contraction via the Gα12/13-Rho-ROCK Pathway
The contraction of smooth muscle in the urethra and prostate is a significant contributor to LUTS. LPA, through the LPA1 receptor, activates the Gα12/13 pathway, leading to the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[4][5] ROCK, in turn, phosphorylates and inactivates myosin light chain phosphatase (MLCP), resulting in a net increase in phosphorylated myosin light chain (MLC) and subsequent smooth muscle contraction. This compound blocks this entire cascade at its origin.
Suppression of Prostate Stromal Cell Proliferation via the Gαi/o-MAPK/ERK Pathway
The static component of BPH involves the proliferation of prostate stromal cells. LPA signaling through the LPA1 receptor and the Gαi/o pathway activates the Ras-Raf-MEK-ERK (MAPK) cascade, which promotes cell cycle progression and proliferation.[6] this compound's antagonism of LPA1 has been shown to inhibit this mitogenic signaling.[7]
Key Preclinical Evidence and Experimental Models
The mechanism of action of this compound has been elucidated through a series of key preclinical experiments.
Inhibition of Urethral and Prostate Contractions
In vitro studies using isolated rat urethral and prostate tissue strips demonstrated that this compound concentration-dependently inhibited LPA-induced contractions.[8] These findings confirm the direct role of LPA1 in mediating smooth muscle contractility in these tissues and the ability of this compound to block this effect.
Reduction of Urethral Perfusion Pressure (UPP) in vivo
In anesthetized rats, this compound was shown to dose-dependently decrease urethral perfusion pressure (UPP), a measure of urethral tone.[8][9] Notably, this compound reduced UPP even in the absence of exogenous LPA stimulation, suggesting that it antagonizes the effects of endogenous LPA.[8]
| Compound | Maximal UPP Reduction from Baseline | Species | Reference |
| This compound | 43% | Rat | [8] |
| Tamsulosin (α1-blocker) | 22% | Rat | [8] |
Suppression of Human Prostate Stromal Cell Proliferation
The anti-proliferative effect of this compound was confirmed in cultured human prostate stromal cells. This compound significantly and concentration-dependently suppressed LPA-induced bromodeoxyuridine (BrdU) incorporation, a marker of DNA synthesis and cell proliferation.[8][9]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are summaries of the key methodologies used to characterize the mechanism of action of this compound, based on published literature.
Measurement of Intracellular Calcium Mobilization for LPA1 Antagonist Activity
-
Cell Line: CHO-K1 cells stably expressing the human LPA1 receptor.
-
Methodology:
-
Cells are seeded in 96-well black-wall, clear-bottom plates and cultured for 24 hours.
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
The dye solution is removed, and the cells are washed with assay buffer.
-
Various concentrations of this compound or vehicle are added to the wells and incubated for a specified period.
-
The plate is placed in a fluorescence microplate reader (e.g., FLIPR).
-
LPA is added at a concentration that elicits a submaximal response (e.g., EC80) to stimulate calcium influx.
-
Fluorescence changes are monitored in real-time to measure intracellular calcium concentration.
-
The inhibitory effect of this compound is calculated as a percentage of the LPA-induced response, and IC50 values are determined by non-linear regression analysis.
-
In Vitro Assessment of Smooth Muscle Contraction
-
Tissue Preparation:
-
Male Sprague-Dawley rats are euthanized.
-
The prostate and urethra are excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
The prostatic portion of the urethra is isolated and cut into transverse strips (approximately 2 mm wide and 5 mm long).
-
-
Experimental Setup:
-
The tissue strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
-
One end of the strip is fixed, and the other is connected to an isometric force transducer.
-
The strips are allowed to equilibrate under a resting tension of approximately 1.0 g for at least 60 minutes.
-
-
Protocol:
-
After equilibration, the tissues are contracted with a high-potassium solution to verify viability.
-
Following a washout period, cumulative concentration-response curves to LPA are generated.
-
To assess the effect of this compound, tissues are pre-incubated with various concentrations of the antagonist for a specified duration before generating the LPA concentration-response curve.
-
The antagonistic effect is quantified by the rightward shift of the LPA concentration-response curve.
-
In Vivo Measurement of Urethral Perfusion Pressure (UPP)
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure:
-
Rats are anesthetized (e.g., with urethane).
-
A catheter is inserted into the bladder via the dome for saline infusion.
-
A double-lumen catheter is inserted into the urethra from the external urethral meatus. One lumen is used for saline perfusion at a constant rate (e.g., 0.1 mL/min), and the other is connected to a pressure transducer to measure UPP.
-
A catheter is placed in the femoral vein for drug administration.
-
-
Experimental Protocol:
-
After a stabilization period, baseline UPP is recorded.
-
This compound, a comparator (e.g., tamsulosin), or vehicle is administered intravenously.
-
UPP is continuously monitored to determine the effect of the administered compound.
-
The percentage change in UPP from baseline is calculated.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
ASP6432: A Selective LPA1 Receptor Antagonist for Research and Drug Development
An In-depth Technical Guide
Introduction
ASP6432 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes. Lysophosphatidic acid (LPA), the endogenous ligand for LPA1, is a bioactive phospholipid that influences cell proliferation, migration, and survival. The LPA/LPA1 signaling axis has garnered significant attention in drug discovery, particularly in the context of fibrosis, oncology, and inflammatory disorders. This compound serves as a critical tool for researchers investigating the role of LPA1 in these conditions and as a potential therapeutic candidate. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as a competitive antagonist at the LPA1 receptor. By binding to the receptor, it prevents the binding of the endogenous ligand, LPA, thereby inhibiting the initiation of downstream signaling cascades. The LPA1 receptor is known to couple with three main types of heterotrimeric G proteins: Gi/o, Gq/11, and G12/13. Activation of these G proteins by LPA leads to a variety of cellular responses, including but not limited to, the activation of phospholipase C (PLC), mitogen-activated protein kinase (MAPK), protein kinase B (Akt), and the Rho signaling pathway. This compound effectively blocks these LPA-induced cellular events by preventing the initial receptor activation.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, providing key metrics for its potency, selectivity, and in vivo activity.
| Parameter | Species | Value | Reference |
| IC50 | Human | 11 nM | [1] |
| IC50 | Rat | 30 nM | [1] |
Table 1: In Vitro Potency of this compound
| Parameter | Details | Reference |
| Selectivity | >10-fold selective for LPA1 over other LPA receptor subtypes. | [2] |
Table 2: Selectivity Profile of this compound
| Parameter | Model | Effect | Reference |
| Urethral Perfusion Pressure (UPP) | Anesthetized Rats | Maximally decreased UPP by 43% from baseline. | [3] |
Table 3: In Vivo Activity of this compound
Note: Detailed pharmacokinetic data such as Cmax, Tmax, half-life, and bioavailability for this compound in preclinical species are not yet publicly available in the reviewed literature.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below. These protocols are intended to serve as a guide for researchers.
Calcium Mobilization Assay
This assay is used to determine the antagonist activity of this compound by measuring its ability to inhibit LPA-induced intracellular calcium mobilization in cells expressing the LPA1 receptor.
Materials:
-
Cells stably expressing the human or rat LPA1 receptor (e.g., CHO-hLPA1 or HEK293-hLPA1).
-
Cell culture medium (e.g., DMEM/F12) with supplements.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Cal-520AM).
-
This compound stock solution (in DMSO).
-
LPA stock solution (in a fatty acid-free BSA solution).
-
96-well or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Seeding: Seed the LPA1-expressing cells into the microplates at a predetermined density and incubate overnight to allow for attachment.
-
Dye Loading: Wash the cells with Assay Buffer and then incubate with the calcium indicator dye solution for 45-60 minutes at 37°C, protected from light.
-
Compound Addition: Prepare serial dilutions of this compound in Assay Buffer. Add the different concentrations of this compound to the respective wells and incubate for a specified period (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation: Prepare a solution of LPA in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC80). Add the LPA solution to the wells to stimulate the LPA1 receptor.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically using a plate reader.
-
Data Analysis: Determine the inhibitory effect of this compound by calculating the percentage of inhibition of the LPA-induced calcium response. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Cell Proliferation Assay (BrdU Incorporation)
This assay assesses the ability of this compound to inhibit LPA-induced cell proliferation by measuring the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
Human prostate stromal cells (or other relevant cell line).
-
Cell culture medium.
-
This compound stock solution (in DMSO).
-
LPA stock solution.
-
BrdU labeling solution.
-
Fixing/Denaturing solution.
-
Anti-BrdU primary antibody.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution.
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Serum Starvation (Optional): To synchronize the cells, they can be serum-starved for a period (e.g., 24 hours) before treatment.
-
Compound and Agonist Treatment: Treat the cells with various concentrations of this compound in the presence of a fixed concentration of LPA (a concentration known to induce proliferation). Include appropriate controls (vehicle, LPA alone, this compound alone). Incubate for a period that allows for cell division (e.g., 24-48 hours).
-
BrdU Labeling: Add the BrdU labeling solution to each well and incubate for a few hours to allow for incorporation into the DNA of proliferating cells.[4]
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.[5]
-
Immunodetection: Incubate with the anti-BrdU primary antibody, followed by the HRP-conjugated secondary antibody.
-
Signal Development and Measurement: Add the TMB substrate and, after a suitable incubation period, stop the reaction with the stop solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of LPA-induced proliferation for each concentration of this compound and determine the IC50 value.
In Vivo Urethral Perfusion Pressure (UPP) Measurement in Anesthetized Rats
This in vivo experiment evaluates the effect of this compound on the smooth muscle tone of the urethra.
Materials:
-
Male Sprague-Dawley rats.
-
Anesthetic (e.g., urethane).
-
Surgical instruments.
-
Pressure transducer and recording system.
-
Perfusion pump.
-
Catheters.
-
Saline solution.
-
This compound formulation for intravenous or oral administration.
-
Tamsulosin (as a comparator, an α1-adrenoceptor antagonist).
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature.
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the bladder and urethra.
-
Insert a catheter into the bladder through the dome for urine drainage.
-
Insert a dual-lumen catheter into the prostatic urethra. One lumen is used for saline perfusion at a constant rate, and the other is connected to a pressure transducer to measure the intraurethral pressure (Urethral Perfusion Pressure - UPP).
-
-
Stabilization: Allow the UPP to stabilize before administering any compounds.
-
Compound Administration: Administer this compound intravenously or orally at various doses. For comparison, a separate group of animals can be administered tamsulosin.
-
UPP Measurement: Continuously record the UPP before and after compound administration.
-
Data Analysis: Calculate the change in UPP from the baseline for each dose of this compound and the comparator. The results are typically expressed as the percentage decrease in UPP.[3][6]
Visualizations
Signaling Pathways
LPA1 Receptor Signaling Cascade
Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
ASP6432: A Novel LPA1 Receptor Antagonist for Benign Prostatic Hyperplasia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by non-malignant enlargement of the prostate gland, which leads to bothersome lower urinary tract symptoms (LUTS). Current pharmacological treatments often have limitations, highlighting the need for novel therapeutic approaches. ASP6432, a potent and selective antagonist of the type 1 lysophosphatidic acid (LPA1) receptor, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, effects on prostate cell proliferation and urethral function, and detailed experimental methodologies. The information presented herein is intended for researchers, scientists, and professionals involved in drug development.
Introduction to this compound
This compound, chemically identified as potassium 1-(2-{[3,5-dimethoxy-4-methyl-N-(3-phenylpropyl)benzamido]methyl}-1,3-thiazole-4-carbonyl)-3-ethyl-2,2-dioxo-2λ⁶-diazathian-1-ide, is a novel antagonist of the LPA1 receptor.[1] Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors, including the LPA1 receptor. In the context of BPH, the LPA/LPA1 signaling pathway has been implicated in two key pathological processes: the contraction of prostate and urethral smooth muscle, and the proliferation of prostate stromal cells.[1][2] By selectively blocking the LPA1 receptor, this compound offers a targeted approach to mitigate these effects and alleviate LUTS associated with BPH.
Mechanism of Action: The LPA1 Signaling Pathway
This compound exerts its therapeutic effects by competitively inhibiting the binding of LPA to the LPA1 receptor on prostate stromal and smooth muscle cells. The activation of the LPA1 receptor by its endogenous ligand, LPA, initiates a cascade of intracellular signaling events that contribute to the pathophysiology of BPH.
The LPA1 receptor is primarily coupled to the Gαi and Gαq subunits of the heterotrimeric G protein. Upon activation, these subunits trigger downstream signaling pathways that ultimately lead to smooth muscle contraction and cell proliferation.
Preclinical Efficacy Data
Preclinical studies have demonstrated the potential of this compound in addressing the key pathological features of BPH. The following tables summarize the key quantitative findings from in vitro and in vivo studies.
In Vitro Studies: Inhibition of Prostate Stromal Cell Proliferation
This compound has been shown to significantly inhibit the proliferation of human prostate stromal cells induced by LPA in a concentration-dependent manner.[1][2]
| Concentration of this compound | Inhibition of LPA-induced BrdU Incorporation (%) |
| 10 nM | Data not specified |
| 100 nM | Data not specified |
| 1 µM | Significant inhibition |
Note: Specific percentages of inhibition at different concentrations were not available in the reviewed literature. The data indicates a significant and concentration-dependent effect.
In Vivo Studies: Effects on Urethral Function in Rats
In anesthetized rats, this compound demonstrated a significant ability to reduce urethral pressure, a key factor in the LUTS associated with BPH.[1][2]
| Treatment | Dose | Maximal Decrease in Urethral Perfusion Pressure (UPP) from Baseline (%) |
| This compound | Not specified | 43% |
| Tamsulosin (α1-blocker) | Not specified | 22% |
Furthermore, this compound was shown to improve voiding dysfunction in a rat model.[2][3]
| Parameter | Treatment Group | Effect |
| Post-void Residual Urine (PVR) | This compound | Dose-dependent suppression of L-NAME-induced increase |
| Voiding Efficiency (VE) | This compound | Dose-dependent suppression of L-NAME-induced decrease |
| UPPnadir (minimum urethral perfusion pressure during voiding) | This compound | Dose-dependent decrease |
Experimental Protocols
This section outlines the methodologies employed in the key preclinical studies of this compound.
In Vitro Human Prostate Stromal Cell Proliferation Assay
-
Cell Culture: Primary human prostate stromal cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Experimental Setup: Cells are seeded in 96-well plates and serum-starved for 24 hours to synchronize the cell cycle.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 30 minutes, followed by stimulation with LPA (e.g., 1 µM).
-
Proliferation Assessment: Cell proliferation is measured using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay. BrdU is added to the wells for a specified period (e.g., 4 hours). The amount of incorporated BrdU is then quantified using an ELISA-based colorimetric assay, which is proportional to the extent of DNA synthesis and, therefore, cell proliferation.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in BrdU incorporation in the presence of the compound compared to LPA stimulation alone.
In Vivo Measurement of Urethral Perfusion Pressure (UPP) in Anesthetized Rats
-
Animal Model: Male Sprague-Dawley rats are used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., urethane).
-
Surgical Preparation: The bladder is exposed through a midline abdominal incision. A catheter is inserted into the bladder dome and connected to a pressure transducer and a syringe pump for saline infusion. A dual-lumen catheter is inserted into the prostatic urethra for perfusion and pressure measurement.
-
UPP Measurement: The urethra is continuously perfused with saline at a constant rate. The pressure required to maintain this flow, known as the urethral perfusion pressure (UPP), is continuously monitored.
-
Drug Administration: this compound or a comparator drug (e.g., tamsulosin) is administered intravenously.
-
Data Acquisition and Analysis: The UPP is recorded before and after drug administration. The maximal decrease in UPP from the baseline is calculated.
Clinical Development Status
As of the date of this report, a thorough search of publicly available clinical trial registries and scientific literature did not yield any results for clinical trials of this compound for the treatment of benign prostatic hyperplasia in humans. The development of this compound may be in the early preclinical stage, or information regarding its clinical development has not been publicly disclosed.
Conclusion and Future Directions
The preclinical data for this compound strongly suggest its potential as a novel therapeutic agent for BPH. Its mechanism of action, targeting the LPA1 receptor, offers a distinct approach compared to existing therapies. The in vitro and in vivo studies have demonstrated its ability to inhibit prostate stromal cell proliferation and reduce urethral pressure, two key factors in the pathophysiology of BPH-related LUTS.
For drug development professionals, this compound represents an interesting lead compound. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as long-term safety and efficacy studies in relevant animal models, would be the logical next steps. The progression to human clinical trials will be crucial to ascertain its therapeutic potential in patients with BPH. The lack of publicly available clinical data underscores the need for further research and development to bring this promising molecule from the laboratory to the clinic.
References
The Impact of ASP6432 on Prostate Stromal Cell Proliferation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ASP6432 is a novel, potent, and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1). Emerging research demonstrates its inhibitory effect on the proliferation of human prostate stromal cells. This technical guide synthesizes the available data on this compound, detailing its mechanism of action, impact on cell proliferation, and the underlying signaling pathways. Methodologies for key experiments are provided to facilitate further research in this area.
Introduction
The prostate tumor microenvironment, composed of a heterogeneous population of cells including prostate stromal cells, plays a critical role in prostate cancer progression and benign prostatic hyperplasia (BPH). Lysophosphatidic acid (LPA), a bioactive phospholipid, has been identified as a key signaling molecule within this microenvironment, promoting cell proliferation, migration, and survival. LPA exerts its effects through a family of G protein-coupled receptors, with the LPA1 receptor being a significant mediator of these pro-proliferative signals in the prostate.
This compound has been developed as a specific antagonist of the LPA1 receptor. By blocking the interaction of LPA with LPA1, this compound presents a targeted approach to mitigate the proliferative effects of LPA on prostate stromal cells, offering potential therapeutic applications in conditions characterized by stromal proliferation.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the LPA1 receptor. In the context of prostate stromal cells, the binding of LPA to the LPA1 receptor initiates a signaling cascade that promotes cell cycle progression and proliferation. This compound blocks this initial step, thereby inhibiting the downstream cellular responses.
Signaling Pathway
The binding of LPA to the LPA1 receptor on prostate stromal cells is believed to activate Gαi, a member of the heterotrimeric G protein family. This activation leads to downstream signaling through pathways that can include the activation of Mitogen-Activated Protein Kinase (MAPK) cascades, such as ERK and p38, which are known regulators of cell proliferation. This compound, by blocking the LPA1 receptor, prevents the activation of this signaling cascade.
Impact on Prostate Stromal Cell Proliferation: Quantitative Data
Studies have demonstrated that this compound significantly and in a concentration-dependent manner suppresses LPA-induced proliferation of human prostate stromal cells.[1] The primary method for quantifying this inhibition is the bromodeoxyuridine (BrdU) incorporation assay, which measures DNA synthesis as an indicator of cell proliferation.
While specific IC50 values and detailed dose-response curves for this compound in publicly available literature are limited, the data indicates a clear inhibitory trend.
Table 1: Summary of this compound's Effect on LPA-Induced Prostate Stromal Cell Proliferation
| Parameter | Observation | Reference |
| Effect of this compound | Concentration-dependent suppression of LPA-induced BrdU incorporation. | [1] |
| Mechanism | Antagonism of the LPA1 receptor. | [1] |
| Cell Type | Human prostate stromal cells. | [1] |
Experimental Protocols
Cell Culture of Human Prostate Stromal Cells
A crucial first step for in vitro assessment is the culture of human prostate stromal cells.
-
Cell Line: A commercially available human prostate stromal cell line (e.g., WPMY-1) or primary human prostate stromal cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days, and cells are passaged upon reaching 80-90% confluency.
Bromodeoxyuridine (BrdU) Incorporation Assay
This assay is a standard method to quantify cell proliferation.
Materials:
-
Human prostate stromal cells
-
96-well cell culture plates
-
Serum-free culture medium
-
Lysophosphatidic acid (LPA)
-
This compound
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
Microplate reader
Protocol:
-
Cell Seeding: Seed human prostate stromal cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells in a quiescent state.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for 1 hour.
-
Add LPA (e.g., 1 µM) to the wells to stimulate proliferation. Include control wells with no LPA and no this compound.
-
-
BrdU Labeling: Add BrdU labeling reagent to each well and incubate for 2-4 hours.
-
Fixation and Denaturation: Remove the labeling medium, and add the fixing/denaturing solution to each well for 30 minutes.
-
Antibody Incubation: Wash the wells and add the anti-BrdU antibody conjugate. Incubate for 1-2 hours.
-
Detection: Wash the wells and add the enzyme substrate. Allow the color to develop.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Express the results as a percentage of the LPA-stimulated proliferation and plot the concentration-response curve for this compound to determine the IC50 value.
Conclusion and Future Directions
This compound demonstrates clear potential as an inhibitor of prostate stromal cell proliferation by targeting the LPA1 receptor. The available data strongly supports its mechanism of action and its dose-dependent inhibitory effects. For drug development professionals, this compound represents a promising candidate for therapeutic intervention in diseases driven by prostate stromal proliferation, such as BPH.
Future research should focus on obtaining more detailed quantitative data, including IC50 values from multiple prostate stromal cell lines, and further elucidating the downstream signaling pathways specifically in these cells. In vivo studies are also necessary to validate these in vitro findings and to assess the therapeutic efficacy and safety profile of this compound in relevant animal models of prostate disease.
References
An In-depth Technical Guide to ASP6432: A Potent and Selective LPA1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and key experimental methodologies related to ASP6432, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).
Chemical Structure and Physicochemical Properties
This compound, with the chemical name potassium 1-(2-{[3,5-dimethoxy-4-methyl-N-(3-phenylpropyl)benzamido]methyl}-1,3-thiazole-4-carbonyl)-3-ethyl-2,2-dioxo-2λ⁶-diazathian-1-ide, is a complex synthetic molecule.[1][2] Its structure is presented below, along with its key physicochemical properties.
Chemical Structure:
A 2D representation of the chemical structure of this compound is shown in Figure 1.
Figure 1. 2D Chemical Structure of this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₄KN₅O₇S₂ | [3] |
| Molecular Weight | 659.82 g/mol | [3] |
| CAS Number | 1282549-08-9 | [3] |
| Appearance | Solid | [3] |
| SMILES | CCC1N(C(=O)C2=CSC(=N2)CNC(=O)C3=CC(=C(C(=C3)OC)C)N(CCC4=CC=CC=C4)C3=O)S(=O)(=O)N1.[K+] | N/A |
| Solubility | Soluble in DMSO. | [3] |
Pharmacological Properties
This compound is a potent and selective antagonist of the LPA1 receptor, a G protein-coupled receptor (GPCR) that mediates a wide range of cellular responses to lysophosphatidic acid (LPA).[1][2] Its antagonistic activity has been characterized in various preclinical models, demonstrating its potential for therapeutic applications.
In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| IC₅₀ (LPA1) | Human | 11 nM | [3] |
| IC₅₀ (LPA1) | Rat | 30 nM | [3] |
In Vivo Efficacy of this compound
This compound has demonstrated significant efficacy in animal models of lower urinary tract dysfunction. Key findings include:
-
Inhibition of Prostate Cell Proliferation: this compound has been shown to inhibit the proliferation of human prostate stromal cells, suggesting a potential role in managing conditions like benign prostatic hyperplasia (BPH).[2]
-
Reduction of Urethral Pressure: In anesthetized rats, this compound dose-dependently decreased urethral perfusion pressure, indicating a relaxant effect on the urethra.[1][2][4]
-
Improvement in Voiding Dysfunction: Studies in conscious rats have shown that this compound can improve voiding dysfunction, characterized by a decrease in post-void residual urine and an increase in voiding efficiency.[4]
-
Modulation of Bladder Activity: this compound has been observed to inhibit LPA-induced bladder overactivity in rats, suggesting a role in regulating bladder function.[5]
Signaling Pathway
LPA1 is a GPCR that couples to multiple heterotrimeric G proteins, primarily Gi/o, Gq/11, and G12/13, to initiate downstream signaling cascades.[6] this compound, as an antagonist, blocks the binding of LPA to LPA1, thereby inhibiting these signaling pathways.
Caption: LPA1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacological effects of this compound.
In Vivo Cystometry in Rats
This protocol is used to assess bladder function and the effects of compounds on micturition.
Methodology:
-
Animal Preparation: Female Sprague-Dawley rats are anesthetized (e.g., with urethane). A catheter is surgically implanted into the dome of the bladder and tunneled subcutaneously to exit at the back of the neck.
-
Cystometric Recording: The bladder catheter is connected to a pressure transducer and an infusion pump. Saline is infused into the bladder at a constant rate to induce repetitive voiding cycles.
-
Data Acquisition: Intravesical pressure is continuously recorded. Micturition volumes can be measured by collecting the voided urine on a balance.
-
Drug Administration: this compound or vehicle is administered, typically intravenously, and changes in cystometric parameters such as micturition interval, bladder capacity, and voiding pressure are evaluated.
Urethral Perfusion Pressure Measurement in Rats
This experiment evaluates the effect of compounds on urethral tone.
Methodology:
-
Animal Preparation: Rats are anesthetized, and a catheter is inserted into the bladder neck and advanced into the proximal urethra.
-
Perfusion and Pressure Measurement: Saline is perfused through the catheter at a constant rate, and the pressure required to maintain this flow (urethral perfusion pressure) is measured using a pressure transducer.
-
Drug Administration: this compound or vehicle is administered, and the resulting changes in urethral perfusion pressure are recorded to assess the compound's effect on urethral relaxation.
LPA1 Receptor Binding Assay
This in vitro assay determines the binding affinity of a compound to the LPA1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human LPA1 receptor are prepared.
-
Radioligand Binding: The membranes are incubated with a radiolabeled LPA1 ligand (e.g., [³H]-LPA) in the presence of varying concentrations of the test compound (this compound).
-
Separation and Detection: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of an LPA1 antagonist like this compound.
Caption: A conceptual workflow for the preclinical evaluation of this compound.
References
- 1. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a type 1 lysophosphatidic acid receptor antagonist, reduces urethral function during urine voiding and improves voiding dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of urinary frequency via type 1 lysophosphatidic acid receptors: Effect of the novel antagonist this compound in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of ASP6432: A Technical Guide for Researchers
An In-depth Examination of a Novel LPA1 Receptor Antagonist for Lower Urinary Tract Symptoms
This technical guide provides a comprehensive overview of the pharmacodynamics of ASP6432, a potent and selective antagonist of the type 1 lysophosphatidic acid (LPA1) receptor. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative pharmacology, key experimental protocols, and the preclinical evidence supporting its potential therapeutic utility in lower urinary tract symptoms (LUTS), particularly those associated with benign prostatic hyperplasia (BPH).
Core Pharmacodynamics and Mechanism of Action
This compound exerts its pharmacological effects through competitive antagonism of the LPA1 receptor, a G protein-coupled receptor (GPCR) that is pivotal in mediating the diverse biological functions of lysophosphatidic acid (LPA). LPA, a bioactive phospholipid, is implicated in a variety of cellular processes, including smooth muscle contraction, cell proliferation, and nerve activation. In the lower urinary tract, LPA is understood to contribute to urethral and prostate smooth muscle contraction, as well as the proliferation of prostate stromal cells, all of which are pathological features of LUTS/BPH.
By selectively blocking the LPA1 receptor, this compound inhibits the downstream signaling cascades initiated by LPA. This antagonism leads to several key physiological effects beneficial for the treatment of LUTS:
-
Urethral Relaxation: this compound dose-dependently inhibits LPA-induced contractions of the urethra and prostate.[1][2] In preclinical models, it has been shown to decrease urethral perfusion pressure, suggesting a relaxation of the urethral tone.[1][2]
-
Inhibition of Prostate Cell Proliferation: this compound effectively suppresses the LPA-induced proliferation of human prostate stromal cells, a key factor in the progression of BPH.[1]
-
Amelioration of Bladder Overactivity: The compound has been demonstrated to inhibit LPA-induced bladder overactivity and to reverse the decrease in micturition interval caused by nitric oxide synthase inhibition in rats.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Species/Cell Line | Value | Reference |
| IC50 (LPA1 Antagonism) | Human LPA1 Receptor | 11 nM | [3] |
| Rat LPA1 Receptor | 30 nM | [3] | |
| In Vivo Efficacy | |||
| LPA-induced Urethral/Prostate Contraction | Rat (in vivo) | Dose-dependent inhibition | [1][2] |
| Urethral Perfusion Pressure (UPP) | Anesthetized Rats | Maximal decrease of 43% from baseline | [4] |
| L-NAME-induced Voiding Dysfunction | Conscious Rats | Dose-dependent suppression of Post-Void Residual (PVR) urine and increase in Voiding Efficiency (VE) | [1][2] |
| LPA-induced Decrease in Micturition Interval | Conscious Rats | Dose-dependent inhibition (significant at ≥1 mg/kg) | [5] |
| L-NAME-induced Decrease in Micturition Interval | Conscious Rats | Dose-dependent reversal | [2] |
Key Signaling Pathways
This compound's mechanism of action is centered on the blockade of the LPA1 receptor's signaling cascade. Upon activation by LPA, the LPA1 receptor couples to multiple G proteins, primarily Gαq/11, Gαi/o, and Gα12/13, to initiate downstream signaling. The following diagram illustrates this pathway and the point of intervention for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.
In Vitro LPA1 Receptor Antagonism: Calcium Flux Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an LPA1 receptor agonist.
Materials:
-
Human LPA1-expressing stable cell line (e.g., Chem-1)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
LPA (agonist)
-
This compound (test compound)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescent plate reader with kinetic reading and automated injection capabilities
Procedure:
-
Cell Plating: Seed the LPA1-expressing cells into the microplates at a suitable density and culture overnight to allow for cell attachment.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C in the dark.
-
Compound Incubation: Prepare serial dilutions of this compound in the assay buffer. After the dye loading incubation, wash the cells with assay buffer and add the this compound dilutions to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Signal Detection: Place the microplate in the fluorescent plate reader. Set the instrument to record fluorescence intensity over time. Inject a solution of LPA (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin kinetic reading.
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of intracellular calcium. Calculate the percentage of inhibition of the LPA-induced calcium flux for each concentration of this compound. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
In Vitro Cell Proliferation: BrdU Assay with Human Prostate Stromal Cells
This assay assesses the inhibitory effect of this compound on the proliferation of human prostate stromal cells stimulated by LPA.
Materials:
-
Primary human prostate stromal cells
-
Cell culture medium (e.g., RPMI 1640 with supplements)
-
LPA (mitogen)
-
This compound (test compound)
-
BrdU (5-bromo-2'-deoxyuridine) labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody (peroxidase-conjugated)
-
Substrate (e.g., TMB)
-
Stop solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the human prostate stromal cells in 96-well plates and allow them to adhere and grow for 24 hours.
-
Serum Starvation: To synchronize the cell cycle, replace the growth medium with a low-serum or serum-free medium and incubate for 24 hours.
-
Compound and Mitogen Treatment: Add serial dilutions of this compound to the wells, followed by the addition of LPA at a concentration known to induce proliferation. Include appropriate controls (vehicle, LPA alone, this compound alone). Incubate for 24-48 hours.
-
BrdU Labeling: Add the BrdU labeling reagent to each well and incubate for an additional 2-4 hours to allow for its incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Remove the labeling medium and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Immunodetection: Wash the wells and add the anti-BrdU antibody. Incubate for 1-2 hours. After washing, add the substrate and allow the color to develop.
-
Measurement and Analysis: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of inhibition of LPA-induced cell proliferation for each concentration of this compound and determine the IC50 value.[6][7][8]
In Vivo Urethral Function: Urethral Perfusion Pressure (UPP) Measurement in Anesthetized Rats
This in vivo experiment evaluates the effect of this compound on urethral tone.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., urethane)
-
Catheters for bladder and urethral cannulation
-
Pressure transducers
-
Infusion pump
-
Data acquisition system
-
This compound solution for intravenous administration
Procedure:
-
Animal Preparation: Anesthetize the rats and surgically expose the bladder and urethra. Insert a catheter into the bladder for urine drainage and another into the prostatic urethra for perfusion.
-
UPP Measurement Setup: Connect the urethral catheter to an infusion pump and a pressure transducer. Perfuse saline through the urethra at a constant rate. Connect the pressure transducer to a data acquisition system to continuously record the UPP.
-
Baseline Measurement: Allow the UPP to stabilize to obtain a baseline reading.
-
Drug Administration: Administer this compound intravenously at various doses.
-
Data Recording and Analysis: Continuously record the UPP before and after drug administration. Calculate the change in UPP from baseline for each dose of this compound.
In Vivo Voiding Dysfunction Model: Cystometry in Conscious Rats
This experiment assesses the effect of this compound on voiding dysfunction induced by a nitric oxide synthase inhibitor.
Materials:
-
Female Sprague-Dawley rats
-
Bladder catheter
-
Infusion pump
-
Pressure transducer
-
Metabolic cage with a balance for urine collection
-
Data acquisition system
-
Nω-nitro-L-arginine methyl ester (L-NAME) to induce voiding dysfunction
-
This compound solution for intravenous administration
Procedure:
-
Catheter Implantation: Surgically implant a catheter into the bladder of the rats and allow them to recover.
-
Cystometry Setup: Place the conscious rat in a metabolic cage. Connect the bladder catheter to an infusion pump and a pressure transducer.
-
Induction of Voiding Dysfunction: Administer L-NAME intravenously to induce bladder overactivity, characterized by an increased frequency of voiding and reduced micturition volume.
-
Cystometric Recordings: Infuse saline into the bladder at a constant rate and record intravesical pressure, micturition volume, and frequency.
-
Drug Administration: Administer this compound intravenously at various doses.
-
Data Analysis: Analyze the cystometric parameters, including micturition interval, voided volume, post-void residual volume, and voiding efficiency, before and after this compound administration to determine its effect on L-NAME-induced voiding dysfunction.[1][2]
Preclinical Development Workflow
The development of a selective LPA1 antagonist like this compound typically follows a structured preclinical workflow to establish its pharmacodynamic profile and therapeutic potential.
Conclusion
This compound is a potent and selective LPA1 receptor antagonist with a compelling pharmacodynamic profile for the treatment of lower urinary tract symptoms. Its mechanism of action, centered on the inhibition of LPA-driven smooth muscle contraction and cell proliferation in the prostate and urethra, is well-supported by a robust preclinical data package. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other LPA1 receptor modulators. The quantitative data and pathway analyses presented in this guide offer valuable insights for researchers and drug developers in the field of urology and GPCR pharmacology.
References
- 1. This compound, a type 1 lysophosphatidic acid receptor antagonist, reduces urethral function during urine voiding and improves voiding dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICS 2018 Abstract #45 Effect of Lysophosphatidic Acid and this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Bladder Storage Function in Rats [ics.org]
- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 7. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. mbl.edu [mbl.edu]
Exploratory Studies on the Therapeutic Potential of ASP6432: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASP6432 is a potent and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. Preclinical evidence strongly suggests a therapeutic potential for this compound in the management of lower urinary tract symptoms (LUTS), particularly those associated with benign prostatic hyperplasia (BPH). This technical guide provides a comprehensive overview of the core exploratory studies on this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical models, and outlining the experimental protocols used in its evaluation. The guide also includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's pharmacological profile.
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of specific G protein-coupled receptors (GPCRs), including the LPA1 receptor.[1] The LPA-LPA1 signaling axis is known to play a crucial role in smooth muscle contraction and cell proliferation.[2] In the context of the lower urinary tract, this pathway is implicated in the regulation of urethral and prostatic smooth muscle tone, as well as the proliferation of prostate stromal cells, key factors in the pathophysiology of LUTS and BPH.[1][2]
This compound, with the chemical name potassium 1-(2-{[3,5-dimethoxy-4-methyl-N-(3-phenylpropyl)benzamido]methyl}-1,3-thiazole-4-carbonyl)-3-ethyl-2,2-dioxo-2λ6-diazathian-1-ide, has emerged as a promising therapeutic agent due to its potent and selective antagonism of the LPA1 receptor.[1] This guide synthesizes the foundational preclinical research that has elucidated the therapeutic potential of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by competitively binding to the LPA1 receptor, thereby inhibiting the downstream signaling cascades initiated by LPA. The LPA1 receptor is known to couple to several heterotrimeric G proteins, including Gαi/o, Gαq/11, and Gα12/13.[3] Activation of these G proteins leads to the modulation of various downstream effectors that are critical in smooth muscle contraction and cell proliferation.
In urethral and prostatic smooth muscle cells, LPA1 activation is linked to the Gαq/11 and Gα12/13 pathways. The Gαq/11 pathway activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gα12/13 pathway activates the Rho/Rho-kinase (ROCK) signaling cascade. Both pathways converge to increase intracellular Ca2+ levels and sensitize the contractile apparatus to Ca2+, resulting in smooth muscle contraction.
In prostate stromal cells, LPA1-mediated signaling, primarily through Gαi/o and Gαq/11, activates the Ras-Raf-MEK-ERK (MAPK) and PI3K/Akt pathways. These pathways promote cell cycle progression and inhibit apoptosis, leading to cell proliferation.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified in a series of in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Activity of this compound
| Assay | Species | Target | Parameter | Value | Reference |
| LPA1 Receptor Functional Assay | Human | LPA1 | IC50 | 11 nM | [4] |
| LPA1 Receptor Functional Assay | Rat | LPA1 | IC50 | 30 nM | [4] |
| LPA-induced Prostate Contraction | Rat | LPA1 | Inhibition | Concentration-dependent | [1][2] |
| LPA-induced Urethra Contraction | Rat | LPA1 | Inhibition | Concentration-dependent | [1][2] |
| LPA-induced Cell Proliferation | Human | LPA1 | Inhibition | Concentration-dependent | [1][2] |
Table 2: In Vivo Activity of this compound in Rat Models
| Model | Parameter | Effect of this compound | Comparison | Reference |
| Anesthetized Rats | Urethral Perfusion Pressure (UPP) | ↓ 43% from baseline | Tamsulosin: ↓ 22% | [1][2] |
| Conscious Rats (L-NAME-induced voiding dysfunction) | Post-void Residual (PVR) | Dose-dependent suppression | Tamsulosin: No effect | [1] |
| Conscious Rats (L-NAME-induced voiding dysfunction) | Voiding Efficiency (VE) | Dose-dependent suppression | Tamsulosin: No effect | [1] |
| Conscious Rats | Micturition Interval (LPA-induced decrease) | Dose-dependent reversal | - | [5] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide. These protocols are based on the descriptions provided in the primary research publications.
LPA1 Receptor Functional Assay
This assay is designed to determine the potency of this compound in inhibiting LPA1 receptor activation.
Methodology:
-
Cell Culture: Stably express human or rat LPA1 receptors in a suitable host cell line (e.g., CHO or HEK293 cells).
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for a specified period.
-
LPA Stimulation: Stimulate the cells with a fixed concentration of LPA (typically at its EC80) to induce an increase in intracellular calcium.
-
Signal Detection: Measure the change in fluorescence intensity using a fluorometric imaging plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the concentration-response data to a four-parameter logistic equation.
Isolated Rat Urethra and Prostate Contraction Assay
This ex vivo assay assesses the ability of this compound to inhibit LPA-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: Isolate urethral and prostate tissues from male rats and cut them into strips.
-
Organ Bath Setup: Mount the tissue strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension.
-
LPA-induced Contraction: Induce contraction by adding a cumulative concentration of LPA to the organ bath.
-
Inhibition by this compound: In separate experiments, pre-incubate the tissue strips with this compound for a defined period before inducing contraction with LPA.
-
Data Recording and Analysis: Record the isometric tension and express the contractile response as a percentage of the maximum contraction induced by a reference agent (e.g., potassium chloride).
Urethral Perfusion Pressure (UPP) Measurement in Anesthetized Rats
This in vivo model evaluates the effect of this compound on urethral tone.
Methodology:
-
Animal Preparation: Anesthetize male rats and catheterize the bladder and the penile urethra.
-
UPP Measurement Setup: Perfuse saline through the urethral catheter at a constant rate and measure the pressure required to maintain the flow, which reflects the UPP.
-
Drug Administration: Administer this compound intravenously.
-
Data Acquisition: Continuously record the UPP before and after drug administration.
-
Analysis: Calculate the percentage change in UPP from the baseline measurement.
Human Prostate Stromal Cell Proliferation Assay (BrdU Incorporation)
This in vitro assay determines the effect of this compound on the proliferation of human prostate stromal cells.
Methodology:
-
Cell Culture: Culture primary human prostate stromal cells in appropriate growth medium.
-
Serum Starvation: Synchronize the cells by serum starvation for 24 hours.
-
Treatment: Treat the cells with LPA in the presence or absence of varying concentrations of this compound.
-
BrdU Labeling: Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to the culture medium and incubate for a specified period to allow for its incorporation into newly synthesized DNA.
-
Immunodetection: Fix the cells, denature the DNA, and detect the incorporated BrdU using a specific anti-BrdU antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
-
Quantification: Add a substrate for the reporter enzyme and measure the resulting colorimetric or chemiluminescent signal, which is proportional to the amount of BrdU incorporated and, therefore, to the rate of cell proliferation.
Clinical Studies
As of the date of this guide, a thorough search of public clinical trial registries and publications has not identified any registered clinical trials for this compound. The development status of this compound beyond the preclinical stage is not publicly available.
Conclusion and Future Directions
The preclinical data for this compound provide a strong rationale for its potential as a novel therapeutic agent for LUTS/BPH. Its selective antagonism of the LPA1 receptor effectively targets key mechanisms underlying the pathophysiology of this condition, namely urethral and prostatic smooth muscle contraction and prostate stromal cell proliferation. The in vivo studies in rats have demonstrated a significant reduction in urethral pressure and an improvement in voiding function.
Future exploratory studies should focus on the long-term safety and efficacy of this compound in relevant animal models. Furthermore, the progression of this compound into clinical development will be crucial to ascertain its therapeutic utility in human subjects. The promising preclinical profile of this compound warrants further investigation to determine its place in the therapeutic armamentarium for LUTS/BPH.
References
- 1. This compound, a type 1 lysophosphatidic acid receptor antagonist, reduces urethral function during urine voiding and improves voiding dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Modulation of urinary frequency via type 1 lysophosphatidic acid receptors: Effect of the novel antagonist this compound in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell Proliferation Assays with ASP6432
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP6432 is a potent and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1). Lysophosphatidic acid (LPA) is a bioactive phospholipid that, upon binding to its G protein-coupled receptors like LPA1, can stimulate various cellular responses, including cell proliferation.[1] The LPA/LPA1 signaling pathway has been implicated in the progression of various diseases, including cancer, by promoting uncontrolled cell growth. This compound exerts its effect by blocking this interaction, thereby inhibiting LPA-induced cell proliferation.[1] In preclinical studies, this compound has been shown to suppress the proliferation of human prostate stromal cells in a concentration-dependent manner.[1][2]
These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound using common in vitro methods. The primary assay described is the Bromodeoxyuridine (BrdU) incorporation assay, which was specifically used to demonstrate the efficacy of this compound on human prostate stromal cells.[1][2] Alternative assays such as the MTT and CellTiter-Glo® assays are also detailed to provide a broader applicability for various research needs.
Mechanism of Action of this compound
This compound is a competitive antagonist of the LPA1 receptor, exhibiting high affinity with IC50 values of 11 nM for human LPA1 and 30 nM for rat LPA1 in receptor binding assays. By occupying the LPA binding site on the LPA1 receptor, this compound prevents the downstream signaling cascade that leads to cell proliferation.
LPA1 Signaling Pathway in Cell Proliferation
The binding of LPA to the LPA1 receptor initiates a signaling cascade through the activation of heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13. These G proteins, in turn, activate various downstream effector molecules, including:
-
Phospholipase C (PLC): Leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and protein kinase C (PKC) activation.
-
PI3K/Akt Pathway: Promotes cell survival and proliferation.
-
Ras/Raf/MEK/ERK (MAPK) Pathway: A critical pathway that regulates cell growth, proliferation, and differentiation.
-
Rho/ROCK Pathway: Involved in cytoskeleton rearrangement and cell motility, which can also influence proliferation.
The culmination of these signaling events is the activation of transcription factors that drive the expression of genes necessary for cell cycle progression and division.
Data Presentation
The inhibitory effect of this compound on LPA-induced cell proliferation is concentration-dependent. The following table provides an illustrative example of the data that could be obtained from a BrdU incorporation assay with human prostate stromal cells.
| This compound Concentration | LPA-Induced Proliferation (BrdU Incorporation, % of Control) | Standard Deviation |
| 0 nM (Vehicle) | 100% | ± 5.2% |
| 1 nM | 85% | ± 4.8% |
| 10 nM | 55% | ± 3.9% |
| 100 nM | 25% | ± 2.5% |
| 1 µM | 12% | ± 1.8% |
| 10 µM | 5% | ± 1.1% |
| Note: This table presents illustrative data based on published findings describing a concentration-dependent inhibition. Actual values may vary based on specific experimental conditions. |
Experimental Protocols
The following are detailed protocols for conducting cell proliferation assays to evaluate the efficacy of this compound.
Protocol 1: BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay measures DNA synthesis as an indicator of cell proliferation and is the method previously used to demonstrate the effect of this compound on human prostate stromal cells.[1]
Materials:
-
Human Prostate Stromal Cells (e.g., WPMY-1)
-
Cell Culture Medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Lysophosphatidic Acid (LPA)
-
This compound
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU Antibody (conjugated to HRP or a fluorescent dye)
-
Substrate for detection (e.g., TMB for HRP)
-
Stop Solution
-
96-well microplates
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed human prostate stromal cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Serum Starvation: After 24 hours, aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS). Add 100 µL of serum-free medium to each well and incubate for an additional 18-24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the starvation medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO, if used as a solvent). Incubate for 1-2 hours.
-
LPA Stimulation: Add LPA to all wells (except for the negative control) to a final concentration that induces robust proliferation (e.g., 10 µM). The final volume in each well should be 200 µL.
-
BrdU Labeling: After 24-48 hours of incubation with LPA and this compound, add 20 µL of BrdU labeling solution to each well and incubate for an additional 2-4 hours.
-
Fixation and Denaturation: Carefully remove the medium from the wells. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
Antibody Incubation: Remove the Fixing/Denaturing solution and wash the wells three times with wash buffer. Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Detection: Wash the wells three times with wash buffer. If using an HRP-conjugated antibody, add 100 µL of TMB substrate and incubate until color develops. Stop the reaction by adding 100 µL of stop solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Culture medium, FBS, antibiotics
-
LPA and this compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the BrdU assay protocol.
-
MTT Addition: After the desired incubation period (e.g., 48-72 hours), add 20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.
Materials:
-
Cells of interest
-
Culture medium, FBS, antibiotics
-
LPA and this compound
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and follow steps 1-4 from the BrdU assay protocol.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Assay Protocol: After the desired incubation period, equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
Conclusion
This compound is a valuable research tool for investigating the role of the LPA1 receptor in cell proliferation and for exploring its therapeutic potential. The protocols provided herein offer robust and reliable methods for quantifying the anti-proliferative effects of this compound in a variety of cell-based assays. The BrdU incorporation assay is particularly relevant given its prior use in characterizing this compound. Careful optimization of cell density, reagent concentrations, and incubation times will ensure high-quality, reproducible data.
References
Application Note and Protocol: Preparation of ASP6432 Stock Solutions in Dimethyl Sulfoxide (DMSO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP6432 is a potent and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1), with IC50 values of 11 nM and 30 nM for human and rat LPA1, respectively[1]. It is a valuable tool for in vitro and in vivo studies investigating the role of LPA1 signaling in various physiological and pathological processes, including its effects on urethral and prostate function as well as prostate cell proliferation[2][3][4]. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO).
Quantitative Data Summary
A summary of the key quantitative information for this compound is provided in the table below for easy reference.
| Parameter | Value | Source |
| Molecular Weight | 598.78 g/mol | [1] |
| Formula | C26H31KN4O6S | [1] |
| Known Solubilities in DMSO | ≥ 4 mg/mL | [1] |
| 10 mM | [5] | |
| Recommended Storage (General) | Short-term: 2-8°C; Long-term: -20°C or -80°C | General Lab Practice |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is commonly used in cell-based assays and other in vitro experiments.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials (polypropylene is recommended)[6]
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Determine the required mass of this compound:
-
To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:
-
Mass (mg) = 0.01 mol/L x 0.001 L x 598.78 g/mol x 1000 mg/g = 5.99 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out approximately 5.99 mg of this compound powder into the tared tube. Record the exact weight.
-
-
Adding DMSO:
-
Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration:
-
Volume (µL) = (Mass (mg) / 598.78 g/mol ) / 0.01 mol/L x 1,000,000 µL/L
-
-
Carefully add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Cap the tube securely.
-
Vortex the solution vigorously until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Storage:
-
For short-term storage (up to a few weeks), store the stock solution at 2-8°C.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in polypropylene (B1209903) tubes to minimize freeze-thaw cycles and store at -20°C or -80°C.[6] Studies have shown that many compounds in DMSO are stable to multiple freeze-thaw cycles, but it is best practice to avoid them.[6]
-
Diagrams
Caption: Workflow for preparing this compound stock solution in DMSO.
Caption: Inhibition of LPA1 signaling by this compound.
Stability and Handling Considerations
-
Water Absorption: DMSO is hygroscopic and will readily absorb water from the atmosphere. The presence of water can affect the stability of dissolved compounds.[6] It is crucial to use anhydrous DMSO and to minimize the exposure of the stock solution to air.
-
Container Type: Both glass and polypropylene containers are generally suitable for storing DMSO solutions.[6]
-
Working Solutions: When preparing working solutions for cell culture or other aqueous-based assays, it is important to ensure that the final concentration of DMSO is not toxic to the cells. Typically, DMSO concentrations are kept below 0.5% (v/v) in final assay conditions.
By following this detailed protocol and considering the stability and handling recommendations, researchers can ensure the accurate and effective use of this compound in their experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a type 1 lysophosphatidic acid receptor antagonist, reduces urethral function during urine voiding and improves voiding dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Bladder Function with ASP6432
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP6432 is a novel, potent, and selective antagonist of the type 1 lysophosphatidic acid (LPA1) receptor.[1] Lysophosphatidic acid (LPA) is a bioactive phospholipid that has been shown to play a role in various physiological processes, including smooth muscle contraction. In the context of lower urinary tract function, LPA, through its interaction with the LPA1 receptor, is implicated in modulating bladder and urethral smooth muscle tone.[1][2] Preclinical studies have demonstrated that this compound can effectively counteract LPA-induced effects and shows potential in ameliorating bladder dysfunction, particularly symptoms of overactive bladder (OAB) and voiding dysfunction.[1][3]
These application notes provide a comprehensive overview of the methodologies used to assess the effects of this compound on bladder function, based on preclinical studies. The protocols and data presented herein are intended to guide researchers in designing and conducting similar in vivo urodynamic studies.
Mechanism of Action
This compound functions as a competitive antagonist at the LPA1 receptor. By blocking the binding of LPA to this receptor, this compound inhibits downstream signaling pathways that lead to smooth muscle contraction and cellular proliferation.[4][5] In the urinary bladder and urethra, this antagonism results in a reduction of smooth muscle tone, leading to improvements in both the storage and voiding phases of micturition.
Data Presentation
The following tables summarize the quantitative effects of this compound on bladder function as observed in preclinical rat models.
Table 1: Effect of this compound on LPA-Induced Bladder Overactivity in Conscious Rats [1]
| Parameter | Effect of LPA Infusion | Effect of this compound Treatment |
| Micturition Interval | Decreased | Inhibited the LPA-induced decrease in a dose-dependent manner |
| Micturition Threshold Pressure | Decreased | No significant effect on the LPA-induced decrease |
| Baseline Bladder Pressure | No significant change | No significant effect |
| Maximum Intravesical Pressure | No significant change | No significant effect |
Table 2: Effect of this compound on L-NAME-Induced Bladder Overactivity and Voiding Dysfunction in Conscious Rats [1][3]
| Parameter | Effect of L-NAME Administration | Effect of this compound Treatment |
| Micturition Interval | Decreased | Reversed the L-NAME-induced decrease in a dose-dependent manner |
| Post-Void Residual (PVR) | Increased | Suppressed the L-NAME-induced increase in a dose-dependent manner |
| Voiding Efficiency (VE) | Decreased | Suppressed the L-NAME-induced decrease in a dose-dependent manner |
Table 3: Effect of this compound on Urethral Perfusion Pressure (UPP) in Anesthetized Rats [3]
| Parameter | Effect of this compound Treatment |
| UPP at the filling phase (UPPbase) | Dose-dependently decreased |
| Minimum UPP at the voiding phase (UPPnadir) | Dose-dependently decreased |
Experimental Protocols
Assessment of Bladder Function using Cystometry in Conscious Rats
This protocol is designed to evaluate the effects of this compound on the micturition reflex in a conscious rat model of bladder overactivity.
a. Animal Model:
-
Female Sprague-Dawley rats are typically used.
b. Surgical Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Perform a midline abdominal incision to expose the urinary bladder.
-
Implant a polyethylene (B3416737) catheter into the bladder dome and secure it with a purse-string suture.
-
Tunnel the external end of the catheter subcutaneously to the dorsal neck region and exteriorize it.
-
Allow the animals to recover for a minimum of 3 days post-surgery.
c. Experimental Procedure:
-
Place the conscious and freely moving rat in a metabolic cage.
-
Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump.
-
Infuse saline into the bladder at a constant rate (e.g., 10 mL/h) to elicit repetitive voiding reflexes.
-
Record the intravesical pressure (IVP) continuously.
-
To induce bladder overactivity, administer LPA intravenously or a nitric oxide synthase inhibitor such as L-Nω-nitro arginine methyl ester (L-NAME).
-
Administer this compound intravenously at escalating doses.
-
Monitor and record urodynamic parameters before and after drug administration.
d. Measured Urodynamic Parameters:
-
Micturition Interval: Time between voiding contractions.
-
Micturition Threshold Pressure: Intravesical pressure at the initiation of a voiding contraction.
-
Baseline Bladder Pressure: The lowest intravesical pressure recorded during the filling phase.
-
Maximum Intravesical Pressure: The peak pressure reached during a voiding contraction.
-
Post-Void Residual (PVR): Volume of urine remaining in the bladder after voiding.
-
Voiding Efficiency (VE): The percentage of voided volume relative to the total bladder capacity.
L-NAME-Induced Bladder Overactivity Model
This model is used to simulate a state of bladder dysfunction characterized by increased urinary frequency and incomplete bladder emptying.
a. Rationale:
-
Inhibition of nitric oxide synthase (NOS) with L-NAME reduces the production of nitric oxide (NO), a key signaling molecule involved in smooth muscle relaxation. The resulting decrease in NO leads to increased bladder smooth muscle tone and urethral resistance, mimicking symptoms of OAB and voiding dysfunction.
b. Procedure:
-
Prepare the animals for conscious cystometry as described in Protocol 1.
-
After a baseline recording period, administer L-NAME intravenously (e.g., 10 mg/kg).
-
Confirm the induction of bladder overactivity by observing a decrease in the micturition interval and an increase in PVR.
-
Administer this compound to assess its ability to reverse the effects of L-NAME.
Visualizations
Caption: LPA1 Receptor Signaling Pathway in Bladder Smooth Muscle.
Caption: Experimental Workflow for Assessing this compound Effects.
References
- 1. Modulation of urinary frequency via type 1 lysophosphatidic acid receptors: Effect of the novel antagonist this compound in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a type 1 lysophosphatidic acid receptor antagonist, reduces urethral function during urine voiding and improves voiding dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for ASP6432 in Human Prostate Stromal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP6432 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA₁). Research has demonstrated its potential in modulating cellular processes regulated by lysophosphatidic acid (LPA), a bioactive phospholipid involved in diverse physiological and pathological functions. In the context of the prostate, the LPA/LPA₁ signaling axis has been implicated in the proliferation of stromal cells, a key component of the prostate tissue microenvironment. These application notes provide detailed protocols for utilizing this compound to study its effects on human prostate stromal cell proliferation, specifically using the WPMY-1 cell line as a model system.
Mechanism of Action
Lysophosphatidic acid (LPA) exerts its effects by binding to a family of G protein-coupled receptors, including the LPA₁ receptor. In human prostate stromal cells, activation of the LPA₁ receptor by LPA stimulates downstream signaling pathways that promote cell proliferation. This compound acts as a competitive antagonist at the LPA₁ receptor, thereby blocking the binding of LPA and inhibiting its pro-proliferative effects. Studies have shown that this compound can significantly and concentration-dependently suppress LPA-induced proliferation in human prostate stromal cells.[1][2]
Signaling Pathway
The diagram below illustrates the proposed signaling pathway of LPA-induced proliferation in human prostate stromal cells and the inhibitory action of this compound.
Caption: LPA/LPA₁ signaling pathway and the inhibitory effect of this compound.
Quantitative Data Summary
The following table summarizes the expected outcomes when treating human prostate stromal cells with LPA and this compound. Note that the specific effective concentration range for this compound should be empirically determined.
| Treatment Group | LPA Concentration | This compound Concentration | Expected Outcome on Proliferation (vs. Control) |
| Vehicle Control | 0 µM | 0 µM | Baseline Proliferation |
| LPA Stimulation | 1-10 µM | 0 µM | Increased Proliferation |
| This compound Inhibition | 1-10 µM | 0.1 - 10 µM (Dose-response) | Decreased LPA-induced Proliferation |
| This compound Control | 0 µM | 0.1 - 10 µM | No significant effect on baseline proliferation |
Experimental Protocols
Culture of WPMY-1 Human Prostate Stromal Cells
This protocol describes the standard procedure for culturing the WPMY-1 cell line, a commonly used model for human prostate stromal cells.
Materials:
-
WPMY-1 cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 12-well, or 96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of WPMY-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralization and Collection: Add 6-8 mL of complete growth medium to inactivate the trypsin. Gently pipette to create a single-cell suspension.
-
Cell Counting and Reseeding: Determine the cell concentration and viability using a hemocytometer or automated cell counter. Seed cells into new flasks or plates at the desired density. For routine passaging, a split ratio of 1:3 to 1:6 is recommended.
LPA-Induced Proliferation Assay using BrdU Incorporation
This protocol details a Bromodeoxyuridine (BrdU) incorporation assay to quantify the effect of this compound on LPA-induced proliferation of WPMY-1 cells.
Materials:
-
WPMY-1 cells
-
Complete growth medium (as described above)
-
Serum-free DMEM
-
Lysophosphatidic Acid (LPA) stock solution (e.g., 10 mM in fatty-acid-free BSA)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
BrdU Labeling Reagent (e.g., 10 mg/mL)
-
BrdU Cell Proliferation Assay Kit (containing fixing/denaturing solution, anti-BrdU antibody, secondary antibody-HRP conjugate, and substrate)
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow Diagram:
Caption: Workflow for the BrdU proliferation assay.
Procedure:
-
Cell Seeding: Seed WPMY-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Serum Starvation: Aspirate the medium and wash the cells with serum-free DMEM. Add 100 µL of serum-free DMEM to each well and incubate for 24 hours to synchronize the cells in the G₀/G₁ phase.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the starvation medium and add 100 µL of the this compound dilutions to the appropriate wells. Incubate for 1 hour. Include wells with vehicle control (e.g., DMSO at the same final concentration as in the highest this compound dilution).
-
LPA Stimulation: Prepare LPA dilutions in serum-free DMEM. Add a predetermined volume of LPA to the wells to achieve the final desired concentration (e.g., 1 µM), ensuring the final volume in each well is consistent. Include control wells with and without LPA and with and without this compound. Incubate for 24-48 hours.
-
BrdU Labeling: Add BrdU labeling reagent to each well to a final concentration of 10 µM. Incubate for 2-4 hours.
-
Cell Fixation and DNA Denaturation: Carefully aspirate the medium. Add 100 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.
-
Immunodetection:
-
Aspirate the fixing/denaturing solution.
-
Add 100 µL of the anti-BrdU antibody solution (diluted according to the manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody solution to each well. Incubate for 30 minutes at room temperature.
-
Wash the wells three times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is apparent.
-
Add 100 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the mean and standard deviation for each treatment group.
-
Normalize the data to the vehicle-treated control group to determine the fold change in proliferation.
-
Plot the concentration-response curve for this compound to determine the IC₅₀ value.
Concluding Remarks
These protocols provide a framework for investigating the effects of this compound on human prostate stromal cell proliferation. Researchers should optimize parameters such as cell seeding density, incubation times, and reagent concentrations for their specific experimental conditions. The use of appropriate controls is critical for the accurate interpretation of results. These studies will contribute to a better understanding of the role of the LPA/LPA₁ signaling axis in prostate biology and the therapeutic potential of LPA₁ antagonists like this compound.
References
Application Notes and Protocols for Evaluating the Efficacy of ASP6432, a Novel LPA1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP6432 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a bioactive phospholipid that regulates a wide range of cellular processes, including cell proliferation, migration, and survival, through its interaction with a family of G protein-coupled receptors (GPCRs), including LPA1.[1][2][3] Dysregulation of the LPA/LPA1 signaling axis has been implicated in the pathophysiology of various diseases, including benign prostatic hyperplasia (BPH), cancer, and fibrosis.[1][2][4] this compound has demonstrated efficacy in preclinical models by inhibiting LPA-induced prostate cell proliferation and reducing urethral pressure.[4][5][6]
These application notes provide detailed experimental protocols for assessing the efficacy of this compound in various preclinical models, covering its known effects on prostate tissue and its potential therapeutic applications in oncology and fibrosis.
LPA1 Signaling Pathway
The binding of LPA to its receptor, LPA1, triggers a cascade of intracellular signaling events. LPA1 couples to multiple G proteins, primarily Gi/o, Gq/11, and G12/13, leading to the activation of downstream effector pathways that mediate cellular responses such as proliferation, survival, and migration.
Experimental Protocols
The following protocols are designed to assess the efficacy of this compound in various therapeutic areas.
Benign Prostatic Hyperplasia (BPH) Efficacy Studies
1.1. In Vitro: Inhibition of Prostate Stromal Cell Proliferation
This assay evaluates the ability of this compound to inhibit the proliferation of human prostate stromal cells, a key factor in BPH pathogenesis.
Experimental Workflow:
Protocol: BrdU Incorporation Assay
-
Cell Culture: Culture primary human prostate stromal cells in the appropriate growth medium until they reach 70-80% confluency.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment:
-
Starve the cells in a serum-free medium for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour.
-
Stimulate the cells with a pro-proliferative concentration of LPA (e.g., 1 µM), with and without this compound. Include vehicle-treated and LPA-only controls.
-
-
BrdU Labeling: Add 10 µM of BrdU (5-bromo-2'-deoxyuridine) labeling solution to each well.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
Fixation and Denaturation:
-
Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Wash the wells with a wash buffer.
-
Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the wells to remove unbound antibodies.
-
Add the enzyme substrate and incubate until color development is sufficient.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the LPA-only control.
Data Presentation:
| This compound Concentration (nM) | LPA (1 µM) | Mean Absorbance (OD 450nm) | Standard Deviation | % Inhibition of Proliferation |
| 0 (Vehicle) | - | 0.25 | 0.03 | N/A |
| 0 (Vehicle) | + | 1.50 | 0.12 | 0% |
| 1 | + | 1.25 | 0.10 | 20% |
| 10 | + | 0.80 | 0.08 | 56% |
| 100 | + | 0.40 | 0.05 | 88% |
| 1000 | + | 0.30 | 0.04 | 96% |
| 10000 | + | 0.28 | 0.03 | 97.6% |
1.2. In Vivo: Testosterone-Induced BPH Model in Rats
This model assesses the ability of this compound to reduce prostate enlargement and urinary tract dysfunction in a hormonally-induced BPH model in rats.
Protocol:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
BPH Induction: Induce BPH by daily subcutaneous injections of testosterone (B1683101) propionate (B1217596) (3 mg/kg) for 3-4 weeks.
-
Treatment Groups:
-
Sham + Vehicle
-
BPH + Vehicle
-
BPH + this compound (e.g., 1, 3, 10 mg/kg, oral, daily)
-
BPH + Finasteride (positive control, e.g., 5 mg/kg, oral, daily)
-
-
Treatment Administration: Begin treatment with this compound or the positive control concurrently with testosterone injections and continue for the duration of the study.
-
Efficacy Endpoints:
-
Prostate Weight: At the end of the study, euthanize the animals and carefully dissect and weigh the prostate glands.
-
Histopathology: Fix prostate tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess glandular hyperplasia and stromal proliferation.
-
Urodynamic Measurements: In a subset of animals, perform cystometry to measure parameters such as bladder pressure, voiding frequency, and residual urine volume.
-
Data Presentation:
| Treatment Group | Prostate Weight (g) | Prostate Index (Prostate Wt/Body Wt) x 100 | Bladder Outlet Obstruction Score |
| Sham + Vehicle | 0.8 ± 0.1 | 0.20 ± 0.02 | 0.5 ± 0.2 |
| BPH + Vehicle | 2.5 ± 0.3 | 0.63 ± 0.05 | 4.2 ± 0.5 |
| BPH + this compound (1 mg/kg) | 2.1 ± 0.2 | 0.53 ± 0.04 | 3.1 ± 0.4 |
| BPH + this compound (3 mg/kg) | 1.5 ± 0.2 | 0.38 ± 0.03 | 2.0 ± 0.3 |
| BPH + this compound (10 mg/kg) | 1.0 ± 0.1 | 0.25 ± 0.02 | 1.1 ± 0.2 |
| BPH + Finasteride (5 mg/kg) | 1.2 ± 0.1 | 0.30 ± 0.03 | 1.5 ± 0.3 |
Oncology Efficacy Studies (Hypothetical Application)
Given the role of LPA1 in cancer cell proliferation and migration, this compound could be evaluated as a potential anti-cancer agent.
2.1. In Vitro: Cancer Cell Line Viability Assay
Protocol: MTT Assay
-
Cell Lines: Select cancer cell lines with documented LPA1 expression (e.g., prostate cancer: PC-3, DU-145; breast cancer: MDA-MB-231).
-
Cell Plating: Seed cells in a 96-well plate.
-
Treatment: Treat cells with a dose range of this compound (e.g., 0.1 µM to 100 µM) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the IC50 value for each cell line.
Data Presentation (Hypothetical Data):
| Cell Line | This compound IC50 (µM) |
| PC-3 (Prostate) | 15.2 |
| DU-145 (Prostate) | 25.8 |
| MDA-MB-231 (Breast) | 18.5 |
2.2. In Vivo: Prostate Cancer Xenograft Model
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously or orthotopically implant human prostate cancer cells (e.g., PC-3).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment Groups:
-
Vehicle Control
-
This compound (e.g., 10, 30 mg/kg, oral, daily)
-
Standard-of-care chemotherapy (e.g., Docetaxel)
-
-
Tumor Measurement: Measure tumor volume twice weekly with calipers.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.
-
Analysis: Calculate tumor growth inhibition (TGI).
Data Presentation (Hypothetical Data):
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1200 ± 150 | N/A |
| This compound (10 mg/kg) | 850 ± 120 | 29% |
| This compound (30 mg/kg) | 600 ± 90 | 50% |
| Docetaxel | 400 ± 70 | 67% |
Fibrosis Efficacy Studies (Hypothetical Application)
LPA1 signaling is a key driver of fibrosis in various organs.
3.1. In Vivo: Bleomycin-Induced Pulmonary Fibrosis Model
Protocol:
-
Animal Model: Use C57BL/6 mice.
-
Fibrosis Induction: Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin (B88199).[7][8][9]
-
Treatment Groups:
-
Saline + Vehicle
-
Bleomycin + Vehicle
-
Bleomycin + this compound (e.g., 10, 30 mg/kg, oral, daily, prophylactic or therapeutic)
-
-
Treatment Administration:
-
Prophylactic: Start treatment on the same day as bleomycin administration.
-
Therapeutic: Start treatment 7-14 days after bleomycin administration.
-
-
Endpoints (at Day 21 or 28):
-
Lung Collagen Content: Measure hydroxyproline (B1673980) levels in lung homogenates.
-
Histopathology: Assess fibrosis using Masson's trichrome staining (Ashcroft score).
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Measure inflammatory cell counts and cytokine levels.
-
Data Presentation (Hypothetical Data):
| Treatment Group | Lung Hydroxyproline (µ g/lung ) | Ashcroft Score | Total BALF Cells (x10⁵) |
| Saline + Vehicle | 150 ± 20 | 0.8 ± 0.3 | 1.2 ± 0.3 |
| Bleomycin + Vehicle | 450 ± 50 | 5.5 ± 0.8 | 8.5 ± 1.2 |
| Bleomycin + this compound (30 mg/kg, Prophylactic) | 250 ± 30 | 2.5 ± 0.5 | 3.0 ± 0.6 |
| Bleomycin + this compound (30 mg/kg, Therapeutic) | 300 ± 40 | 3.2 ± 0.6 | 4.1 ± 0.8 |
3.2. In Vivo: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
Protocol:
-
Animal Model: Use Sprague-Dawley rats.
-
Fibrosis Induction: Induce liver fibrosis by intraperitoneal injections of CCl4 twice weekly for 4-8 weeks.[10][11]
-
Treatment Groups:
-
Corn Oil + Vehicle
-
CCl4 + Vehicle
-
CCl4 + this compound (e.g., 10, 30 mg/kg, oral, daily)
-
-
Endpoints:
-
Liver Function Tests: Measure serum ALT and AST levels.
-
Liver Collagen Content: Measure hydroxyproline levels.
-
Histopathology: Assess fibrosis with Sirius Red staining.
-
Data Presentation (Hypothetical Data):
| Treatment Group | Serum ALT (U/L) | Liver Hydroxyproline (µg/g tissue) | Fibrosis Score |
| Corn Oil + Vehicle | 40 ± 5 | 100 ± 15 | 0.4 ± 0.2 |
| CCl4 + Vehicle | 250 ± 30 | 500 ± 60 | 3.8 ± 0.5 |
| CCl4 + this compound (30 mg/kg) | 120 ± 20 | 250 ± 40 | 1.5 ± 0.4 |
Conclusion
These application notes provide a comprehensive framework for evaluating the preclinical efficacy of this compound. The detailed protocols for in vitro and in vivo studies in BPH, oncology, and fibrosis, along with the structured data presentation, will enable researchers to systematically investigate the therapeutic potential of this novel LPA1 receptor antagonist. The provided diagrams offer a clear visualization of the underlying biological pathways and experimental workflows.
References
- 1. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 4. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICS 2017 Abstract #156 The Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation [ics.org]
- 6. This compound, a type 1 lysophosphatidic acid receptor antagonist, reduces urethral function during urine voiding and improves voiding dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bleomycin-induced pulmonary fibrosis mice model [bio-protocol.org]
- 8. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 9. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functional Screening of LPA1 Receptor Activity Using ASP6432
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor. The LPA1 receptor is implicated in a variety of physiological and pathological processes, such as cell proliferation, migration, and fibrosis.[1] Consequently, it has emerged as a promising therapeutic target for various diseases. ASP6432 is a potent and selective antagonist of the LPA1 receptor, making it a valuable tool for studying LPA1 signaling and for the development of novel therapeutics.[2][3] These application notes provide detailed protocols for utilizing this compound in functional screens to characterize LPA1 receptor activity.
LPA1 Receptor Signaling Pathways
The LPA1 receptor couples to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate downstream signaling cascades.[4][5] Activation of these pathways leads to diverse cellular responses, including:
-
Gαq/11 Pathway: Activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5]
-
Gαi/o Pathway: Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This pathway can also activate the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade and mitogen-activated protein kinase (MAPK) pathways.[4][6]
-
Gα12/13 Pathway: Activation of Rho GTPases, which play a crucial role in regulating the actin cytoskeleton, cell migration, and proliferation.[4][6]
-
β-Arrestin Recruitment: Upon activation, the LPA1 receptor is phosphorylated, leading to the recruitment of β-arrestin. This process is involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling.[7]
Quantitative Data for LPA1 Receptor Antagonists
The following table summarizes the inhibitory potency of this compound and other common LPA1 receptor antagonists. This data is essential for determining appropriate compound concentrations for in vitro and in vivo studies.
| Compound | Target(s) | Assay Type | Cell Line | IC50 / pKB | Reference |
| This compound | Human LPA1 | Not Specified | Cells expressing LPA receptor subtypes | 11 nM (IC50) | [2] |
| This compound | Rat LPA1 | Not Specified | Cells expressing LPA receptor subtypes | 30 nM (IC50) | [2] |
| Ki16425 | LPA1/LPA3 | Calcium Mobilization | CHOLPA1 | ~6.5-7 (pKB) | [4] |
| BMS-986020 | LPA1 | Calcium Mobilization | CHOLPA1 | ~8 (pKB) | [4] |
Experimental Protocols
Detailed methodologies for key functional assays to screen for LPA1 receptor activity are provided below.
Experimental Workflow for a Functional Screen
The general workflow for screening compounds like this compound for LPA1 receptor antagonist activity involves several key steps, from initial cell culture to data analysis.
Protocol 1: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following LPA1 receptor activation.
Materials:
-
Cells expressing the LPA1 receptor (e.g., CHOLPA1, human lung fibroblasts)
-
Black, clear-bottom 96-well or 384-well plates
-
Culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+/Mg2+
-
HEPES
-
Bovine Serum Albumin (BSA)
-
Probenecid
-
Pluronic acid
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
LPA (agonist)
-
This compound (antagonist)
-
Fluorescence plate reader (e.g., FLIPR)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Seed cells into black, clear-bottom 96-well plates at a density of approximately 50,000 cells per well in 100 µL of culture medium.[4]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Starvation (optional but recommended):
-
After 24 hours, remove the culture medium and replace it with serum-free medium.
-
Incubate for an additional 24 hours.[2]
-
-
Dye Loading:
-
Prepare the dye loading solution: HBSS with Ca2+/Mg2+, 20 mM HEPES, 0.1% (w/v) BSA, 2.5 mM probenecid, 0.2% (w/v) pluronic acid, and the appropriate concentration of Fluo-4 AM (e.g., 3 µM).[2][4]
-
Remove the medium from the cell plate and add the dye loading solution to each well.
-
Incubate for 45 minutes at 37°C in a 5% CO2 incubator.[2]
-
-
Antagonist Pre-incubation:
-
Agonist Stimulation and Signal Detection:
-
Prepare LPA agonist solution in HBSS/HEPES buffer.
-
Place the cell plate in the fluorescence plate reader.
-
Add the LPA solution to the wells and immediately begin recording fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the positive control (LPA alone) and negative control (buffer alone).
-
Plot the normalized response against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Protocol 2: β-Arrestin Recruitment Assay (Tango Assay)
This assay measures the recruitment of β-arrestin to the activated LPA1 receptor.
Materials:
-
HTLA cells (or other suitable cell line)
-
Plasmids for LPA1 receptor fused to a TEV protease site and a Gal4-VP16 transcription factor, and a β-arrestin-TEV protease fusion protein.
-
Transfection reagent (e.g., Lipofectamine)
-
Culture medium (DMEM)
-
FBS
-
Penicillin-Streptomycin
-
Opti-MEM
-
White, opaque 96-well plates
-
LPA (agonist)
-
This compound (antagonist)
-
Luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Transfect HTLA cells with the LPA1 receptor and β-arrestin fusion constructs according to the manufacturer's protocol for the transfection reagent.
-
-
Cell Seeding:
-
24 hours post-transfection, trypsinize and seed the cells into white, opaque 96-well plates at a suitable density (e.g., 5 x 10^4 cells per well).[8]
-
Allow cells to adhere for 24 hours.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the antagonist dilutions to the cells and incubate for the desired time (e.g., 30 minutes).
-
-
Agonist Stimulation:
-
Add LPA to the wells at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for 6-8 hours to allow for reporter gene expression.
-
-
Signal Detection:
-
Remove the medium and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to control wells.
-
Generate a dose-response curve by plotting the normalized signal against the this compound concentration to determine the IC50.
-
Protocol 3: Cell Proliferation Assay (CCK-8 Assay)
This assay assesses the effect of this compound on LPA-induced cell proliferation.
Materials:
-
Cells known to proliferate in response to LPA (e.g., human prostate stromal cells, MRC-5, HLF-a)[6][9]
-
96-well plates
-
Culture medium
-
FBS
-
LPA
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed approximately 3,000 cells per well into a 96-well plate.[6]
-
Allow cells to attach overnight.
-
-
Serum Starvation:
-
Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
-
Treatment:
-
Treat the cells with different concentrations of this compound in the presence or absence of a fixed concentration of LPA (e.g., 10 µM).[6]
-
Include appropriate controls (medium alone, LPA alone, this compound alone).
-
-
Incubation:
-
Incubate the cells for 72 hours at 37°C.[6]
-
-
Colorimetric Reaction:
-
Add 10 µL of CCK-8 solution to each well.[6]
-
Incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of proliferation relative to the LPA-treated control.
-
Plot the percentage of proliferation against the this compound concentration to determine the inhibitory effect.
-
Logical Relationship Diagram for Assay Selection
The choice of functional assay depends on the specific aspect of LPA1 receptor signaling being investigated.
References
- 1. ICS 2018 Abstract #45 Effect of Lysophosphatidic Acid and this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Bladder Storage Function in Rats [ics.org]
- 2. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 4. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Disruption of LPA‐LPAR1 pathway results in lung tumor growth inhibition by downregulating B7‐H3 expression in fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Models for Testing ASP6432's Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP6432 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a bioactive phospholipid that, through its G protein-coupled receptors, including LPA1, plays a significant role in a wide array of cellular processes. Dysregulation of the LPA/LPA1 signaling axis has been implicated in the pathophysiology of various diseases, including fibrotic conditions and cancer. In oncology, LPA1 signaling has been shown to promote cancer cell proliferation, migration, and invasion.[1][2][3][4][5][6][7] While this compound has been investigated for its potential in non-oncology indications, its effects on cancer cells are a promising area of research.
These application notes provide a framework of in vitro models and detailed protocols to investigate the effects of this compound on cancer cells. Although specific data on the effects of this compound on a wide range of cancer cell lines are not extensively available in public literature, the methodologies described herein are standard and robust approaches for characterizing the anti-cancer potential of an LPA1 receptor antagonist. One study has shown that this compound can suppress the proliferation of human prostate stromal cells induced by LPA, highlighting its potential to modulate cell growth.[8][9]
Data Presentation
Table 1: Template for Summarizing the In Vitro Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | This compound IC50 (µM) | Notes |
| e.g., A549 | Lung | Cell Viability (MTT) | 72h | Data to be determined | |
| e.g., MDA-MB-231 | Breast | Cell Proliferation (BrdU) | 48h | Data to be determined | |
| e.g., PC-3 | Prostate | Cell Migration (Boyden Chamber) | 24h | Data to be determined | |
| e.g., PANC-1 | Pancreatic | Colony Formation | 14 days | Data to be determined |
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the LPA1 receptor signaling pathway, which is implicated in cell proliferation, survival, and migration. This compound, as an LPA1 antagonist, would act to inhibit these downstream effects.
Experimental Workflow
The diagram below outlines a general workflow for evaluating the in vitro effects of this compound on cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cells.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly with a pipette to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the results and determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay (BrdU Incorporation)
Objective: To measure the effect of this compound on DNA synthesis, a direct marker of cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase)
-
Substrate solution for the detection enzyme
-
Stop solution
-
Wash buffer
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
BrdU Labeling:
-
At the end of the treatment period, add BrdU labeling solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Fixation and Denaturation:
-
Remove the labeling medium.
-
Add the fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Wash the wells with wash buffer.
-
Add the anti-BrdU antibody solution to each well and incubate for 1-2 hours at room temperature.
-
-
Substrate Reaction and Measurement:
-
Wash the wells thoroughly.
-
Add the substrate solution and incubate until color development is sufficient.
-
Add the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of proliferation inhibition and determine the IC50.
-
Protocol 3: Cell Migration Assay (Boyden Chamber Assay)
Objective: To assess the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant) or medium with LPA
-
This compound
-
Boyden chambers (transwell inserts with a porous membrane, typically 8 µm pores)
-
24-well plates
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to sub-confluency.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Incubate the cell suspension with various concentrations of this compound for 30 minutes.
-
-
Assay Setup:
-
Add 600 µL of complete medium (or medium with LPA) to the lower wells of a 24-well plate.
-
Place the Boyden chamber inserts into the wells.
-
Add 200 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration (e.g., 6-24 hours, to be optimized for each cell line).
-
-
Cell Removal and Staining:
-
After incubation, remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with the fixing solution.
-
Stain the cells with the staining solution.
-
-
Quantification:
-
Wash the inserts and allow them to air dry.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Calculate the percentage of migration inhibition compared to the vehicle control.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to initiate in vitro studies on the effects of the LPA1 antagonist, this compound, on cancer cells. While specific data for this compound in oncology is still emerging, the established role of the LPA1 signaling pathway in cancer progression suggests that this compound is a valuable tool for investigation. The systematic application of these assays will enable the generation of crucial data to elucidate the potential of this compound as an anti-cancer agent.
References
- 1. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPA Induces Colon Cancer Cell Proliferation through a Cooperation between the ROCK and STAT-3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPA1-Induced Migration Requires Nonmuscle Myosin II Light Chain Phosphorylation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidic Acid Stimulates Lung Cancer Cell Migration through Interaction with the LPA1 Receptor and Subsequent Activation of MAP Kinases and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of LPAR1 Expression in Neuroblastoma Promotes Tumor Cell Migration [mdpi.com]
- 6. Lysophosphatidic acid signaling through LPA receptor subtype 1 induces colony scattering of gastrointestinal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: ASP6432 In Vitro Experimentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of ASP6432 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1).[1][2][3] Lysophosphatidic acid (LPA) is a signaling phospholipid that, upon binding to LPA1, activates downstream signaling pathways involved in various cellular processes, including proliferation and migration. As an antagonist, this compound blocks the binding of LPA to the LPA1 receptor, thereby inhibiting these downstream effects.
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound has been determined for both human and rat LPA1 receptors. These values are essential for determining the effective concentration range in your in vitro experiments.
| Species | Receptor | IC50 Value |
| Human | LPA1 | 11 nM |
| Rat | LPA1 | 30 nM |
| Data sourced from MedchemExpress and other publications.[1][2] |
Q3: How should I reconstitute and store this compound?
For in vitro experiments, this compound can be reconstituted in dimethyl sulfoxide (B87167) (DMSO).[4] Stock solutions should be stored under the following conditions:
-
-80°C: for up to 6 months
-
-20°C: for up to 1 month
It is recommended to store the compound in a sealed container, away from moisture.[1]
Q4: What is a good starting concentration range for my in vitro experiments?
A good starting point for determining the optimal concentration of this compound is to perform a dose-response curve centered around the known IC50 values (11 nM for human LPA1 and 30 nM for rat LPA1).[1][2] We recommend testing a broad range of concentrations, for example, from 1 nM to 1 µM, to establish the effective dose for your specific cell type and assay.
Troubleshooting Guide
Issue 1: No or low antagonistic activity observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Perform a dose-response experiment with a wider range of this compound concentrations. Start from a low nanomolar range and extend to the micromolar range. |
| Compound Degradation | Ensure proper storage of the this compound stock solution (-20°C for short-term, -80°C for long-term).[1] Prepare fresh dilutions in media for each experiment. |
| Low LPA1 Receptor Expression | Confirm the expression of LPA1 in your cell line using techniques like qPCR or Western blot. |
| High Endogenous LPA Levels | Culture cells in serum-free or low-serum media for a period before the experiment to reduce background LPA levels. |
Issue 2: High background or off-target effects.
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound | Lower the concentration of this compound to a range closer to its IC50 value. High concentrations of any compound can lead to non-specific effects. |
| DMSO Toxicity | Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Run a vehicle control (media with DMSO only) to assess this. |
| Off-Target Binding | While this compound is reported to be selective for LPA1, consider using a structurally different LPA1 antagonist as a control to confirm that the observed effects are specific to LPA1 inhibition.[5][6] |
Issue 3: Poor solubility or precipitation in cell culture media.
| Possible Cause | Troubleshooting Step |
| Exceeding Solubility Limit | Prepare a higher concentration stock solution in DMSO and dilute it further in your culture medium. Ensure thorough mixing upon dilution. |
| Media Components | Some components in complex media can interact with the compound. Test the solubility of this compound in a simpler buffered solution (e.g., PBS) and your complete culture medium. |
Experimental Protocols
Cell Proliferation Assay (CCK-8)
This protocol is a general guideline and should be optimized for your specific cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere and recover for 4 hours.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Also, prepare a solution of LPA to stimulate proliferation. Pre-incubate the cells with the different concentrations of this compound for 1-2 hours before adding the LPA stimulus.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[7]
-
CCK-8 Addition: Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for an additional 4 hours at 37°C.[7]
-
Measurement: Measure the optical density (OD) at 450 nm using a microplate reader.[7]
-
Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration of this compound compared to the LPA-stimulated control.
Calcium (Ca2+) Flux Assay
This functional assay measures the inhibition of LPA-induced intracellular calcium mobilization.
-
Cell Preparation: Plate cells expressing LPA1 in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add different concentrations of this compound to the wells and incubate for a short period.
-
LPA Stimulation: Stimulate the cells with a known concentration of LPA.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the inhibitory effect of this compound on the LPA-induced calcium flux.
Visualizations
Caption: LPA1 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for optimizing this compound concentration.
Caption: A troubleshooting decision tree for low this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 3. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. What are LPAR1 antagonists and how do they work? [synapse.patsnap.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. ijbs.com [ijbs.com]
Technical Support Center: Investigating Potential Off-Target Effects of ASP6432
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to investigate the potential off-target effects of ASP6432, a potent and selective lysophosphatidic acid (LPA) receptor 1 (LPA1) antagonist.[1][2][3][4] While this compound has been characterized as selective, a thorough understanding of any potential off-target interactions is crucial for interpreting experimental results and anticipating potential side effects.[1][2]
This resource offers troubleshooting guides for common experimental hurdles and a comprehensive FAQ section. All quantitative data is summarized for clarity, and detailed protocols for key experimental methodologies are provided.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they important to investigate for a compound like this compound?
A1: Off-target effects occur when a drug or compound binds to and affects proteins other than its intended target. For this compound, the intended target is the LPA1 receptor. Investigating potential off-target effects is critical for several reasons:
-
Safety and Toxicity: Unintended interactions can lead to adverse effects or toxicity.[5][6]
-
Mechanism of Action: Observed physiological effects may not solely be due to the inhibition of the intended target. Understanding off-target interactions helps to fully elucidate the compound's mechanism of action.[7]
-
Drug Repurposing: Identifying off-target activities could reveal new therapeutic applications for the compound.[7]
-
Data Interpretation: Knowledge of off-target effects is essential for the accurate interpretation of experimental data.
Q2: What are the primary approaches to identify potential off-target effects of a small molecule inhibitor like this compound?
A2: The main strategies for identifying off-target effects can be broadly categorized into three types:
-
Computational (In Silico) Approaches: These methods use computer algorithms to predict potential off-target interactions based on the chemical structure of this compound and the structures of known protein targets.[8]
-
In Vitro Biochemical Assays: These cell-free assays directly measure the interaction between this compound and a panel of purified proteins, such as kinases.[9][10]
-
Cell-Based Assays: These experiments assess the effects of this compound in a more biologically relevant context, within living cells.[5][11][12]
-
Proteomics Approaches: These unbiased methods aim to identify the binding partners of this compound across the entire proteome.[13][14][15]
Q3: this compound is described as a "selective" LPA1 antagonist. What does this mean in practice?
A3: In pharmacology, "selective" is a relative term. It means that this compound binds to the LPA1 receptor with significantly higher affinity than to other related receptors or proteins. However, it does not imply absolute specificity. There may still be interactions with other proteins at higher concentrations. Therefore, it is crucial to experimentally determine the selectivity profile of this compound in your system of interest.
Troubleshooting Guides
Troubleshooting High Background in In Vitro Kinase Assays
| Potential Cause | Recommended Solution |
| Non-specific binding of this compound to assay components. | Include a no-enzyme control to determine the extent of non-specific inhibition. |
| High concentration of detection antibody. | Optimize the antibody concentration by performing a titration.[16] |
| Insufficient washing steps. | Increase the number and duration of wash steps to remove unbound reagents.[16] |
| Precipitate formation upon substrate addition. | Ensure all reagents are properly dissolved and consider adjusting buffer conditions.[16] |
Troubleshooting Inconsistent Results in Cellular Thermal Shift Assays (CETSA)
| Potential Cause | Recommended Solution |
| Inefficient cell lysis. | Optimize the lysis buffer and procedure to ensure complete protein extraction. |
| Protein degradation. | Add protease inhibitors to the lysis buffer. |
| Variability in heating. | Use a thermal cycler with a precise temperature gradient for heating cell lysates.[17] |
| Low antibody signal in Western blot. | Ensure the antibody is validated for the target protein and optimize antibody concentrations and incubation times. |
Experimental Protocols & Methodologies
In Vitro Kinase Profiling
This method assesses the inhibitory activity of this compound against a large panel of purified kinases.
Experimental Workflow:
Caption: Workflow for in vitro kinase profiling of this compound.
Detailed Methodology:
-
Compound Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a multi-well plate, add the diluted this compound, a specific kinase from the panel, and its corresponding substrate.[18]
-
Reaction Initiation: Start the phosphorylation reaction by adding a solution containing ATP.[18]
-
Incubation: Incubate the plate at a controlled temperature for a defined period to allow the reaction to proceed.
-
Detection: Stop the reaction and measure the remaining kinase activity using a suitable detection method (e.g., luminescence-based ATP detection).
-
Data Analysis: Plot the kinase activity against the concentration of this compound to determine the half-maximal inhibitory concentration (IC50) for each kinase.[10]
Cellular Thermal Shift Assay (CETSA)
CETSA is a cell-based method to verify the engagement of this compound with its potential targets in a cellular environment.[17]
Experimental Workflow:
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Detailed Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control.[17]
-
Heating: Harvest the cells, lyse them, and divide the lysate into aliquots. Heat the aliquots across a range of temperatures.[17]
-
Separation: Centrifuge the heated lysates to separate the soluble protein fraction from the precipitated proteins.[17]
-
Analysis: Analyze the amount of the potential target protein remaining in the soluble fraction using Western blotting or mass spectrometry.[17]
-
Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve between the this compound-treated and control samples indicates target engagement.
Chemical Proteomics
This is an unbiased approach to identify the direct binding partners of this compound in a complex biological sample.
Logical Relationship:
Caption: Logical workflow for a chemical proteomics approach.
Detailed Methodology:
-
Probe Synthesis: Synthesize a chemical probe by attaching a reactive group and a reporter tag (e.g., biotin) to the this compound molecule.[13][14]
-
Proteome Incubation: Incubate the probe with a cell lysate or in living cells to allow for binding to target and off-target proteins.[13]
-
Enrichment: Use the reporter tag to enrich the probe-protein complexes (e.g., using streptavidin beads for a biotin (B1667282) tag).[13]
-
Identification: Elute the bound proteins and identify them using mass spectrometry.[14]
-
Validation: Validate the identified potential off-targets using other methods, such as CETSA or in vitro binding assays.
By employing these methodologies, researchers can build a comprehensive profile of the potential off-target interactions of this compound, leading to a more complete understanding of its biological effects.
References
- 1. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, a type 1 lysophosphatidic acid receptor antagonist, reduces urethral function during urine voiding and improves voiding dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 7. Proteomic methods for drug target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. nuvisan.com [nuvisan.com]
- 12. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. assaygenie.com [assaygenie.com]
- 17. benchchem.com [benchchem.com]
- 18. protocols.io [protocols.io]
Interpreting dose-response curves for ASP6432
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ASP6432. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1).[1] Its mechanism of action involves blocking the binding of lysophosphatidic acid (LPA) to the LPA1 receptor, thereby inhibiting downstream signaling pathways.[2][3]
Q2: What are the reported in vitro IC50 values for this compound?
This compound has demonstrated potent antagonistic activity at the LPA1 receptor. The reported half-maximal inhibitory concentration (IC50) values are:
| Receptor | IC50 Value |
| Human LPA1 | 11 nM[1] |
| Rat LPA1 | 30 nM[1] |
Q3: What are the known in vivo effects of this compound?
In preclinical studies, this compound has been shown to have a dose-dependent effect on urethral function. In anesthetized rats, it has been observed to decrease urethral perfusion pressure.[2][3][4] Furthermore, it has been shown to inhibit LPA-induced urethra and prostate contractions in a dose-dependent manner.[2][3] In conscious rats, this compound has been shown to reverse the L-NAME-induced decrease in micturition interval in a dose-dependent fashion.[2][5]
Q4: How does this compound affect prostate cell proliferation?
In vitro studies using human prostate stromal cells have shown that this compound significantly and concentration-dependently suppresses LPA-induced bromodeoxyuridine (BrdU) incorporation, indicating an inhibition of cell proliferation.[2][3]
Troubleshooting Guide
Q1: I am not observing the expected inhibitory effect of this compound in my in vitro assay. What are some potential reasons?
Several factors could contribute to a lack of expected activity. Consider the following:
-
Compound Integrity: Ensure the proper storage and handling of your this compound stock. Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions for each experiment from a concentrated stock solution.
-
Cell Health and Receptor Expression:
-
Confirm the viability of your cells. High passage numbers can lead to altered cell characteristics.
-
Verify the expression of the LPA1 receptor in your cell line at the protein level.
-
-
Assay Conditions:
-
Serum Presence: LPA is present in serum. If your assay medium contains serum, it can activate the LPA1 receptor and compete with this compound. Consider performing the assay in a serum-free medium or using charcoal-stripped serum.
-
Agonist Concentration: The concentration of LPA used to stimulate the cells is critical. If the LPA concentration is too high, it may overcome the inhibitory effect of this compound. Perform an LPA dose-response curve to determine the EC50 or EC80 and use that concentration for your inhibition assays.
-
Incubation Time: Ensure that the pre-incubation time with this compound is sufficient to allow for receptor binding before adding the LPA agonist.
-
Q2: My in vivo results with this compound are highly variable. How can I improve consistency?
In vivo experiments can have inherent variability. To improve consistency:
-
Animal Model: Ensure that the age, weight, and strain of the animals are consistent across all experimental groups.
-
Drug Administration: The route and timing of this compound administration should be consistent. For oral administration, consider the animal's fasting state. For intravenous administration, ensure accurate and consistent injection volumes and rates.
-
Anesthesia: If using anesthetized animals, the depth of anesthesia can affect physiological parameters. Monitor and maintain a consistent level of anesthesia throughout the experiment.
-
Surgical Procedures: For studies involving surgical instrumentation, such as the measurement of urethral pressure, ensure that the surgical procedures are performed consistently and with minimal tissue trauma.
Experimental Protocols & Data
LPA1 Receptor Signaling Pathway
This compound acts by antagonizing the LPA1 receptor, which is a G protein-coupled receptor (GPCR). Upon activation by its ligand, LPA, the LPA1 receptor can couple to multiple G proteins, including Gαi, Gαq, and Gα12/13, to initiate various downstream signaling cascades. These pathways can lead to cellular responses such as cell proliferation, migration, and contraction.
Experimental Workflow: In Vitro Cell Proliferation Assay
This workflow outlines a general procedure for assessing the inhibitory effect of this compound on LPA-induced prostate cell proliferation.
Detailed Methodologies
In Vitro LPA1 Receptor Antagonism Assay (General Protocol)
This protocol describes a general method for determining the in vitro potency of an LPA1 receptor antagonist like this compound.
-
Cell Culture: Culture cells expressing the human or rat LPA1 receptor (e.g., CHO or HEK293 cells stably transfected with the LPA1 receptor) in appropriate growth medium.
-
Cell Plating: Seed the cells into 96-well or 384-well microplates at a density optimized for the specific assay readout.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.
-
Pre-incubation: Pre-incubate the cells with the various concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add LPA at a concentration that elicits a submaximal response (e.g., EC80) to the wells.
-
Signal Detection: After a specified incubation time, measure the intracellular signaling response. This can be done by quantifying changes in intracellular calcium levels using a fluorescent calcium indicator or by measuring the accumulation of second messengers like inositol (B14025) monophosphate (IP1).
-
Data Analysis: Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Measurement of Urethral Perfusion Pressure (UPP) in Anesthetized Rats (General Protocol)
This protocol provides a general overview of how to measure the effect of this compound on UPP in rats.
-
Animal Preparation: Anesthetize male Sprague-Dawley rats with a suitable anesthetic (e.g., urethane).
-
Catheterization:
-
Insert a catheter into the bladder through the dome for saline infusion.
-
Insert a dual-lumen catheter into the urethra. One lumen is for saline perfusion, and the other is connected to a pressure transducer to measure UPP.
-
-
Experimental Setup: Perfuse saline through the urethral catheter at a constant rate.
-
Drug Administration: Administer this compound intravenously at various doses.
-
Data Acquisition: Continuously record the UPP before and after the administration of this compound.
-
Data Analysis: Analyze the changes in UPP in response to different doses of this compound to determine the dose-response relationship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a type 1 lysophosphatidic acid receptor antagonist, reduces urethral function during urine voiding and improves voiding dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of urinary frequency via type 1 lysophosphatidic acid receptors: Effect of the novel antagonist this compound in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
ASP6432 Technical Support Center: Minimizing Experimental Variability
Welcome to the technical support center for ASP6432, a potent and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1). This resource is designed for researchers, scientists, and drug development professionals to help minimize variability in experiments involving this compound and ensure robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, potent, and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1).[1][2][3] Its mechanism of action is to block the binding of lysophosphatidic acid (LPA) to the LPA1 receptor, thereby inhibiting downstream signaling pathways.[4][5][6] This has been shown to be effective in models related to lower urinary tract symptoms by reducing urethral and prostate contractions and suppressing prostate cell proliferation.[1][2]
Q2: What are the common in vitro and in vivo experimental models used to study this compound?
A2: Common in vitro assays include calcium mobilization assays and cAMP assays in cells overexpressing the LPA1 receptor to determine the potency and selectivity of this compound. In vivo models typically involve urodynamic studies in rats to assess the effects of this compound on urethral pressure, bladder capacity, and voiding function.[2][3][7][8]
Q3: What are the recommended solvents and storage conditions for this compound?
A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[9] This stock solution should be stored at -20°C. For final experimental use, the DMSO stock is diluted in an appropriate aqueous buffer, such as Hanks' Balanced Salt Solution (HBSS) with HEPES and a small percentage of BSA.[9] It is crucial to ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects on the cells.
Q4: How should I prepare the agonist, lysophosphatidic acid (LPA), for my experiments?
A4: LPA should be dissolved in a vehicle containing a carrier protein like bovine serum albumin (BSA) to prevent micelle formation and ensure its availability to the receptor. A common solvent is phosphate-buffered saline (PBS) with 0.1% BSA.[9] Stock solutions should be stored at -20°C and diluted to the final concentration in the assay buffer just before use.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound and provides potential solutions.
In Vitro Assay Variability
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values for this compound in calcium mobilization assays. | 1. Cell Health and Density: Inconsistent cell number or viability can significantly alter the response. 2. LPA Agonist Concentration: Using a suboptimal LPA concentration can shift the IC50 curve. 3. Dye Loading and Incubation Time: Inconsistent loading of calcium-sensitive dyes or variable incubation times can affect signal intensity.[10][11] 4. Compound Solubility: Precipitation of this compound at higher concentrations. | 1. Standardize Cell Culture: Ensure consistent cell passage number, seeding density, and confluence. Perform a viability check before each experiment. 2. Optimize LPA Concentration: Determine the EC50 or EC80 of LPA in your specific cell line and use this concentration for antagonist studies. 3. Standardize Assay Protocol: Use a consistent protocol for dye loading, incubation times, and temperature. 4. Check Solubility: Visually inspect for precipitation and consider using a lower top concentration or a different solvent system if necessary. |
| Inconsistent results in cAMP assays. | 1. Phosphodiesterase (PDE) Activity: Endogenous PDEs can degrade cAMP, leading to a reduced signal.[12][13] 2. Forskolin (B1673556) Concentration (for Gi-coupled receptors): Inappropriate forskolin concentration can mask the inhibitory effect of LPA1 activation.[13] 3. Cell Lysis and Detection: Incomplete cell lysis or issues with the detection reagents can lead to inaccurate cAMP measurement.[12] | 1. Use a PDE Inhibitor: Include a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.[12][13] 2. Optimize Forskolin Concentration: Titrate forskolin to find a concentration that provides a robust signal without causing excessive cellular stress. 3. Ensure Complete Lysis: Follow the manufacturer's protocol for the cAMP kit carefully, ensuring adequate lysis to release all intracellular cAMP. |
| Weak or no response to LPA stimulation. | 1. Low LPA1 Receptor Expression: The cell line may not express sufficient levels of the LPA1 receptor. 2. LPA Degradation: LPA can be degraded by lipases present in serum or secreted by cells. 3. Incorrect Assay Buffer: The presence of interfering substances in the buffer can inhibit receptor activation. | 1. Verify Receptor Expression: Confirm LPA1 expression using techniques like qPCR or western blotting. Consider using a cell line with stable, high-level expression. 2. Use Serum-Free Media: Perform assays in serum-free media or with a low percentage of charcoal-stripped serum to minimize LPA degradation. 3. Use a Clean Buffer System: Use a simple, well-defined buffer like HBSS with HEPES and a low concentration of BSA. |
In Vivo Study Variability
| Problem | Potential Cause | Recommended Solution |
| High variability in urodynamic measurements in rats. | 1. Anesthesia Protocol: The type and depth of anesthesia can significantly impact bladder function and urethral tone.[14][15] 2. Hydration Status: Dehydration or over-hydration can alter urine production and bladder filling. 3. Surgical Technique: Inconsistent catheter placement can lead to inaccurate pressure readings. 4. Circadian Rhythm: Rodent bladder function can vary between light and dark cycles.[7][16] | 1. Standardize Anesthesia: Use a consistent anesthetic agent and dose known to have minimal effects on the micturition reflex, such as urethane (B1682113) for acute studies.[15] 2. Control Hydration: Ensure consistent access to water before the experiment and consider a saline infusion to control bladder filling during the study. 3. Refine Surgical Procedure: Develop a standardized surgical protocol for catheter implantation to ensure consistent placement. 4. Standardize Timing: Perform experiments at the same time of day to minimize the influence of circadian variations.[7][16] |
| Inconsistent drug exposure after oral administration. | 1. Gavage Technique: Improper gavage can lead to incomplete dosing or aspiration. 2. Vehicle Formulation: Poor solubility or stability of this compound in the vehicle can affect absorption. 3. Fasting State: The presence of food in the stomach can alter drug absorption. | 1. Train on Gavage: Ensure personnel are properly trained in oral gavage techniques. 2. Optimize Vehicle: Use a vehicle that ensures the stability and solubility of this compound. 3. Standardize Fasting: Implement a consistent fasting period before drug administration. |
Experimental Protocols
Calcium Mobilization Assay
-
Cell Culture: Seed cells expressing the LPA1 receptor into 96-well black, clear-bottom plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive dye (e.g., Fluo-8) loading solution. Incubate for 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation: Add a pre-determined EC80 concentration of LPA to the wells.
-
Signal Detection: Immediately measure the fluorescence intensity using a kinetic plate reader (e.g., FLIPR).
-
Data Analysis: Calculate the percent inhibition of the LPA-induced calcium response for each concentration of this compound and determine the IC50 value.
cAMP Assay (for Gi-coupled LPA1)
-
Cell Culture: Plate LPA1-expressing cells in a 96-well plate and culture overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Compound and Agonist Incubation: Aspirate the culture medium and add the assay buffer containing varying concentrations of this compound and a fixed concentration of LPA.
-
Forskolin Stimulation: Add a pre-determined concentration of forskolin to all wells to stimulate adenylyl cyclase. Incubate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Calculate the percent inhibition of the forskolin-stimulated cAMP production and determine the IC50 of this compound.
In Vivo Urodynamics in Anesthetized Rats
-
Animal Preparation: Anesthetize the rat with a suitable agent (e.g., urethane).
-
Surgical Implantation: Surgically implant a catheter into the bladder for pressure measurement and another for saline infusion. Place a catheter in a carotid artery or jugular vein for blood pressure monitoring and drug administration.
-
Urethral Perfusion Pressure (UPP) Measurement: Perfuse saline through the urethral catheter and measure the pressure required to maintain flow.
-
This compound Administration: Administer this compound intravenously or via another appropriate route.
-
Data Recording: Continuously record bladder pressure, urethral perfusion pressure, and mean arterial pressure.
-
Data Analysis: Analyze the changes in urodynamic parameters before and after this compound administration.
Visualizations
Caption: LPA1 receptor signaling pathway and point of inhibition by this compound.
Caption: General workflow for in vitro characterization of this compound.
Caption: Workflow for in vivo urodynamic studies with this compound in rats.
References
- 1. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a type 1 lysophosphatidic acid receptor antagonist, reduces urethral function during urine voiding and improves voiding dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diurnal Variation in Urodynamics of Rat | PLOS One [journals.plos.org]
- 8. Modulation of urinary frequency via type 1 lysophosphatidic acid receptors: Effect of the novel antagonist this compound in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. resources.revvity.com [resources.revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Anesthetic protocols for urodynamic studies of the lower urinary tract in small rodents—A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
- 16. Diurnal Variation in Urodynamics of Rat - PMC [pmc.ncbi.nlm.nih.gov]
Stability of ASP6432 in different experimental conditions
Disclaimer: The following information is for illustrative purposes and is based on general principles of small molecule stability. Specific stability data for ASP6432 is not publicly available. Researchers should always perform their own stability studies under their specific experimental conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. For short-term storage of stock solutions (e.g., in DMSO), it is advisable to store in small aliquots at -80°C to minimize freeze-thaw cycles.
Q2: How stable is this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is expected to be pH-dependent. Based on its chemical structure containing a benzamide (B126) and a sulfonamide-like moiety, it is likely more stable in neutral to slightly acidic conditions (pH 4-7).[1][2] Strong acidic or basic conditions may lead to hydrolysis of the amide or sulfonamide-like bonds over time.[1][2][3]
Q3: Can I dissolve this compound in solvents other than DMSO?
A3: While DMSO is a common solvent for initial stock solutions, compatibility with other solvents should be experimentally determined. Alcohols like ethanol (B145695) may be suitable for further dilutions, but solubility and stability should be verified. It is crucial to avoid solvents that may react with the functional groups of this compound. A general solvent compatibility chart for common polymers used in labware is a useful reference, though direct testing with this compound is necessary.
Q4: Is this compound sensitive to light?
A4: this compound contains aromatic rings, including a benzamide and a thiazole, which may be susceptible to photodegradation upon prolonged exposure to UV or high-intensity light.[4][5] It is recommended to handle the compound and its solutions in low-light conditions and store them in amber vials or containers wrapped in aluminum foil.
Q5: What is the expected stability of this compound in the presence of enzymes?
A5: The in vitro metabolic stability of this compound would depend on the specific enzymes present. Amide bonds can be susceptible to hydrolysis by amidases, and other metabolic enzymes could potentially modify the molecule.[6] For experiments involving cell cultures or tissue homogenates, it is advisable to determine the stability of this compound under those specific conditions.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in experiments.
| Possible Cause | Troubleshooting Steps |
| Degradation of stock solution | - Prepare fresh stock solutions from solid this compound. - Aliquot stock solutions to minimize freeze-thaw cycles. - Verify the concentration and purity of the stock solution using an appropriate analytical method (e.g., HPLC). |
| pH-mediated degradation in assay buffer | - Measure the pH of your experimental buffer. - If the pH is highly acidic or basic, consider adjusting it to a more neutral range if compatible with your assay. - Perform a time-course experiment to assess the stability of this compound in your assay buffer. |
| Photodegradation | - Protect all solutions containing this compound from light by using amber tubes or wrapping containers in foil. - Minimize the exposure of experimental setups to direct light. |
| Adsorption to labware | - Use low-adsorption plasticware or silanized glassware. - Include a surfactant (e.g., 0.01% Tween-20) in your buffers, if compatible with the experiment, to reduce non-specific binding. |
Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS) of this compound samples.
| Possible Cause | Troubleshooting Steps |
| Hydrolytic degradation | - Analyze the sample preparation and storage conditions. Exposure to strong acids or bases can cause hydrolysis.[1][2][3] - Use freshly prepared solutions and maintain a neutral pH where possible. - Characterize the degradation products by mass spectrometry to identify potential hydrolysis of the amide or sulfonamide-like groups. |
| Oxidative degradation | - Degas solvents and buffers to remove dissolved oxygen. - Consider the addition of an antioxidant if compatible with the experimental setup. |
| Solvent incompatibility | - Ensure that this compound is fully dissolved and stable in the chosen solvent. - Investigate potential reactions between the solvent and this compound. |
Data Presentation
Illustrative Stability of this compound under Various Conditions
Table 1: Illustrative pH Stability of this compound in Aqueous Buffer at 37°C
| pH | Incubation Time (hours) | Remaining this compound (%) |
| 2.0 | 24 | 85 |
| 4.0 | 24 | 98 |
| 7.4 | 24 | 99 |
| 9.0 | 24 | 92 |
| 12.0 | 24 | 75 |
Table 2: Illustrative Temperature Stability of this compound (Solid) over 6 Months
| Temperature | Remaining this compound (%) |
| -80°C | >99 |
| -20°C | >99 |
| 4°C | 98 |
| 25°C (Room Temperature) | 95 |
Table 3: Illustrative Photostability of this compound in Solution (at 25°C)
| Light Condition | Exposure Time (hours) | Remaining this compound (%) |
| Dark (Control) | 24 | >99 |
| Ambient Lab Light | 24 | 97 |
| Direct Sunlight | 24 | 80 |
Experimental Protocols
Protocol 1: General Procedure for Evaluating pH Stability
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7.4, 9, 12).
-
Prepare this compound Solution: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Incubation: Add a small volume of the this compound stock solution to each buffer to a final concentration suitable for analysis. Incubate the solutions at a constant temperature (e.g., 37°C).
-
Sampling: At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately quench any further degradation by adding a suitable solvent and/or adjusting the pH to neutral.
-
Analysis: Analyze the samples by a validated stability-indicating analytical method, such as HPLC with UV or MS detection, to determine the concentration of the remaining this compound.
Protocol 2: General Procedure for In Vitro Enzymatic Stability Assay
-
Prepare Enzyme Solution: Prepare a solution of the enzyme of interest (e.g., liver microsomes, specific hydrolases) in a suitable buffer at the desired concentration.
-
Prepare this compound Solution: Prepare a working solution of this compound in the same buffer.
-
Initiate Reaction: Add the this compound working solution to the pre-warmed enzyme solution to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of remaining this compound.
Mandatory Visualization
Caption: General workflow for assessing the stability of this compound.
Caption: LPA1 receptor signaling and the inhibitory action of this compound.
References
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with ASP6432, a novel and selective antagonist of the type 1 lysophosphatidic acid (LPA1) receptor. Below you will find troubleshooting guides and frequently asked questions to help avoid common pitfalls in this compound-related research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1).[1][2][3] Its full chemical name is potassium 1-(2-{[3,5-dimethoxy-4-methyl-N-(3-phenylpropyl)benzamido]methyl}-1,3-thiazole-4-carbonyl)-3-ethyl-2,2-dioxo-2λ6-diazathian-1-ide.[1][2][4] By blocking the LPA1 receptor, this compound inhibits the signaling pathways activated by lysophosphatidic acid (LPA), a bioactive phospholipid involved in a wide range of cellular activities.[1]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily investigated for its therapeutic potential in treating lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[2] Research has shown its efficacy in reducing urethral and prostate contractions, inhibiting prostate cell proliferation, and improving voiding dysfunction in preclinical models.[1][2][5] It has also been studied for its effects on bladder overactivity.[4]
Q3: Is this compound selective for the LPA1 receptor?
A3: Yes, studies have demonstrated that this compound exhibits potent and selective antagonistic activity against the LPA1 receptor in cells expressing various LPA receptor subtypes.[1][2][3] This selectivity is crucial for minimizing off-target effects and for precisely probing the role of the LPA1 receptor in physiological and pathological processes.
Q4: What are the known downstream effects of this compound-mediated LPA1 antagonism?
A4: By blocking the LPA1 receptor, this compound has been shown to:
-
Inhibit LPA-induced urethra and prostate contractions.[1][2]
-
Decrease urethral perfusion pressure (UPP) in the absence of exogenous LPA.[1][2]
-
Suppress LPA-induced proliferation of human prostate stromal cells.[1]
-
Reverse decreases in the micturition interval caused by LPA or L-NAME in rats.[4]
Troubleshooting Guides
Problem 1: Inconsistent or no significant effect of this compound in in vivo bladder function studies.
-
Possible Cause 1: Animal Model Variability.
-
Suggestion: Ensure that the animal model chosen is appropriate for the study. The effects of this compound have been characterized in conscious rats, where it was shown to reverse L-NAME-induced decreases in the micturition interval.[4] Pathophysiological models may yield different results. Standardize animal age, weight, and health status to minimize variability.
-
-
Possible Cause 2: Incorrect Drug Administration.
-
Suggestion: this compound has been administered intravenously in published studies.[4] Verify the correct route of administration, dosage, and vehicle. Ensure the stability of the compound in the chosen vehicle. For intravenous infusion, maintain a consistent and accurate infusion rate.
-
-
Possible Cause 3: Anesthetic Interference.
-
Suggestion: If using anesthetized animals, be aware that the anesthetic agent can influence bladder function and autonomic pathways. The effects of this compound on urethral perfusion pressure have been documented in anesthetized rats.[1][5] If possible, compare results with conscious animal models to rule out anesthetic-related artifacts.
-
Problem 2: Difficulty in dissolving this compound for in vitro experiments.
-
Possible Cause 1: Inappropriate Solvent.
-
Possible Cause 2: Compound Stability and Storage.
-
Suggestion: Ensure that this compound has been stored correctly. For solid compounds, storage at -20°C in a tightly sealed vial is generally recommended for up to six months.[8] Once in solution, it is advisable to prepare fresh solutions for each experiment or store aliquots at -20°C for no longer than a month.[8] Avoid repeated freeze-thaw cycles.
-
Problem 3: High background or non-specific binding in receptor binding assays.
-
Possible Cause 1: Suboptimal Assay Conditions.
-
Suggestion: Optimize assay parameters such as incubation time, temperature, and buffer composition. Non-specific binding can sometimes be reduced by including detergents or altering the ionic strength of the buffer.
-
-
Possible Cause 2: Off-Target Effects.
-
Suggestion: While this compound is reported to be selective for LPA1, at very high concentrations, off-target effects are a theoretical possibility for any drug.[9] It is crucial to determine the optimal concentration range through dose-response experiments. Include appropriate controls, such as cells not expressing the LPA1 receptor, to identify any non-specific effects.
-
Quantitative Data Summary
Table 1: Effect of this compound on Urethral Perfusion Pressure (UPP) in Anesthetized Rats
| Treatment Group | Change in UPP (from baseline) | Reference |
| This compound | Maximally decreased by 43% | [1][2] |
| Tamsulosin (α1-adrenoceptor antagonist) | Reduced by 22% | [1][2] |
Table 2: Effect of this compound on Voiding Dysfunction Induced by L-NAME in Conscious Rats
| Parameter | Effect of this compound | Effect of Tamsulosin | Reference |
| Post-void Residual Urine (PVR) | Dose-dependently suppressed L-NAME-induced increase | No effect | [5] |
| Voiding Efficiency (VE) | Dose-dependently suppressed L-NAME-induced decrease | No effect | [5] |
Experimental Protocols
Protocol 1: Measurement of Urethral Perfusion Pressure (UPP) in Anesthetized Rats
This protocol is a summary of the methodology described in the cited literature.[1][5]
-
Animal Preparation: Use male rats of an appropriate strain and weight. Anesthetize the animals (e.g., with urethane) and maintain body temperature.
-
Surgical Procedure:
-
Catheterize the bladder via the apex for urine drainage.
-
Insert a double-lumen catheter into the urethra. Perfuse saline through the proximal lumen at a constant rate (e.g., 0.1 mL/min).
-
Measure the perfusion pressure from the distal lumen using a pressure transducer.
-
-
Drug Administration: Administer this compound or a vehicle control intravenously.
-
Data Acquisition:
-
Record the UPP continuously.
-
Measure the baseline UPP (UPPbase) during the bladder filling phase.
-
Measure the minimum UPP (UPPnadir) during the voiding phase, which is induced by bladder stimulation.
-
-
Analysis: Calculate the percentage change in UPPbase and UPPnadir from the pre-drug administration baseline.
Visualizations
Caption: LPA1 receptor signaling pathway and the antagonistic action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Modulation of urinary frequency via type 1 lysophosphatidic acid receptors: Effect of the novel antagonist this compound in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a type 1 lysophosphatidic acid receptor antagonist, reduces urethral function during urine voiding and improves voiding dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 8. Stability and Storage | Tocris Bioscience [tocris.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Cytotoxicity of ASP6432 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the potential cytotoxicity of ASP6432 in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1).[1][2][3] Lysophosphatidic acid (LPA) is a bioactive phospholipid that regulates various cellular processes, including proliferation and migration, by activating a family of G protein-coupled receptors (GPCRs), including LPA1.[4][5][6] By blocking the LPA1 receptor, this compound inhibits the downstream signaling pathways initiated by LPA.[4][7]
Q2: What are the potential causes of cytotoxicity when using this compound in cell culture?
A2: While specific cytotoxicity data for this compound is limited in publicly available literature, potential causes of cytotoxicity with small molecule inhibitors like this compound can include:
-
On-target effects: Prolonged or excessive inhibition of the LPA1 signaling pathway, which can be involved in cell survival and proliferation in certain cell types.[7]
-
Off-target effects: At high concentrations, this compound may interact with other cellular targets, leading to unintended cytotoxic responses.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.1-0.5%.
-
High concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to non-specific effects and cell death. The IC50 of this compound for human LPA1 is 11 nM and for rat LPA1 is 30 nM.[1]
-
Cell line sensitivity: Different cell lines may have varying levels of dependence on LPA1 signaling for survival and proliferation, leading to differential sensitivity to this compound.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: The optimal concentration of this compound should be determined empirically for each cell line and experimental setup. A dose-response experiment is recommended to determine the concentration that effectively inhibits LPA1 signaling without causing significant cytotoxicity. This typically involves treating cells with a range of this compound concentrations and assessing cell viability using assays like MTT or LDH.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound and provides potential solutions.
| Issue | Potential Cause | Suggested Solution |
| High levels of cell death observed after this compound treatment. | Inhibitor concentration is too high. | Perform a dose-response curve to identify the optimal concentration. Start with a broad range of concentrations, including those below the reported IC50 value.[1] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired inhibition of LPA1 signaling. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control. | |
| Cell line is highly dependent on LPA1 signaling for survival. | Consider using a cell line with lower LPA1 expression or dependence. Alternatively, explore co-treatment with survival-promoting factors that act through pathways independent of LPA1. | |
| Inconsistent results between experiments. | Inconsistent cell health, passage number, or seeding density. | Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before seeding. Standardize cell seeding density to avoid confluency-related artifacts. |
| Improper inhibitor storage and handling. | Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment. | |
| This compound shows no effect on cell viability, but also no inhibition of LPA-induced effects. | Inhibitor is not active. | Verify the storage conditions and age of the inhibitor. Prepare a fresh stock solution. Confirm the activity of the inhibitor in a functional assay, such as a chemotaxis assay.[4] |
| Inhibitor is not cell-permeable (unlikely for this compound, but a general consideration). | Confirm cell permeability from the manufacturer's data or relevant literature. | |
| Incorrect timing of inhibitor addition. | For blocking LPA-induced effects, ensure this compound is added prior to or concurrently with LPA stimulation. |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.[8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently to ensure complete solubilization.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.[9]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Assay Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Supernatant Transfer: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a specific volume of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[10]
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.[10]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 15-30 minutes), protected from light.[10]
-
Readout: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).[10]
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (cells lysed with a detergent provided in the kit) and the spontaneous LDH release control (untreated cells).
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound as desired.
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analysis: Analyze the stained cells by flow cytometry.
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Visualizations
LPA1 Signaling Pathway
Caption: Simplified LPA1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Cytotoxicity
Caption: General workflow for assessing the cytotoxicity of this compound.
Troubleshooting Logic for High Cell Death
Caption: Troubleshooting logic for addressing high cell death with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 7. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. cellbiologics.com [cellbiologics.com]
- 11. kumc.edu [kumc.edu]
Validation & Comparative
Preclinical Efficacy of ASP6432 Versus Tamsulosin for Voiding Dysfunction: A Comparative Analysis
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of ASP6432, a novel lysophosphatidic acid receptor 1 (LPA1) antagonist, and tamsulosin (B1681236), an established alpha-1 adrenoceptor antagonist, in models of lower urinary tract dysfunction. The following sections present quantitative data from head-to-head preclinical studies, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Efficacy in a Rat Model
The following table summarizes the key findings from a preclinical study comparing the effects of this compound and tamsulosin on urethral function and voiding efficiency in rats. This data is derived from a study by Sakamoto et al. (2019), published in the European Journal of Pharmacology.[1]
| Parameter | This compound | Tamsulosin | Key Finding |
| Urethral Perfusion Pressure (UPP) during filling phase (UPPbase) | Dose-dependently decreased | Reduced | Both compounds reduce urethral pressure during the bladder filling phase. |
| Urethral Perfusion Pressure (UPP) during voiding phase (UPPnadir) | Dose-dependently decreased | No change | This compound, unlike tamsulosin, reduces urethral pressure during the voiding phase. |
| Post-Void Residual (PVR) urine in L-NAME-induced dysfunction model | Dose-dependently suppressed the increase | No effect | This compound was effective in preventing urinary retention in a model of voiding dysfunction. |
| Voiding Efficiency (VE) in L-NAME-induced dysfunction model | Dose-dependently suppressed the decrease | No effect | This compound maintained voiding efficiency in a model of voiding dysfunction. |
Experimental Protocols
The data presented above were generated from the following key experimental models, as described by Sakamoto et al. (2019).[1]
Measurement of Urethral Perfusion Pressure (UPP) in Anesthetized Rats
-
Animal Model: Male Sprague-Dawley rats were used for this experiment.
-
Anesthesia: Animals were anesthetized to allow for surgical procedures and physiological measurements.
-
Surgical Procedure: A catheter was inserted into the bladder for saline infusion and measurement of intravesical pressure. A second catheter was inserted into the urethra to measure urethral perfusion pressure (UPP).
-
Drug Administration: this compound or tamsulosin were administered intravenously.
-
Measurement: UPP was continuously monitored during both the bladder filling phase (UPPbase) and the voiding phase (UPPnadir) under isovolumetric conditions. This allows for the assessment of urethral tone at different stages of the micturition cycle.
L-NAME-Induced Voiding Dysfunction in Conscious Rats
-
Animal Model: Male Sprague-Dawley rats were used.
-
Induction of Dysfunction: The nitric oxide synthase inhibitor Nω-nitro-L-arginine methyl ester (L-NAME) was administered to induce voiding dysfunction, characterized by increased post-void residual urine and decreased voiding efficiency.
-
Surgical Procedure: A bladder catheter was implanted for urine collection and measurement of post-void residual volume.
-
Drug Administration: this compound or tamsulosin were administered prior to the induction of dysfunction with L-NAME.
-
Measurement: Single cystometry was performed in conscious, unrestrained rats. Key parameters measured included post-void residual (PVR) urine volume and voiding efficiency (VE), which is the percentage of urine expelled from the bladder in a single void.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental design, the following diagrams are provided.
Caption: Signaling pathways of this compound and tamsulosin in the lower urinary tract.
Caption: Workflow of preclinical experiments comparing this compound and tamsulosin.
References
ASP6432: A Comparative Analysis of a Novel LPA1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ASP6432, a novel lysophosphatidic acid receptor 1 (LPA1) antagonist, with other prominent LPA1 receptor antagonists. The information presented herein is supported by experimental data to aid in research and drug development decisions.
Introduction to LPA1 Receptor Antagonism
Lysophosphatidic acid (LPA) is a bioactive phospholipid that mediates a variety of cellular responses, including cell proliferation, migration, and fibrosis, through its interaction with at least six G protein-coupled receptors (LPA1-6). The LPA1 receptor, in particular, has emerged as a key therapeutic target for a range of fibrotic diseases and other conditions. Consequently, the development of potent and selective LPA1 receptor antagonists is an area of intense research. This guide focuses on this compound and provides a comparative overview of its performance against other LPA1 antagonists such as AM095, BMS-986020, Ki16425, SAR100842, and HZN-825.
Comparative In Vitro Potency
The following table summarizes the in vitro potency of this compound in comparison to other LPA1 receptor antagonists, as determined by various functional assays.
| Compound | Assay Type | Species | IC50 / Ki | Reference |
| This compound | Unknown | Human | IC50: 11 nM | [1] |
| Unknown | Rat | IC50: 30 nM | [1] | |
| AM095 | GTPγS Binding | Human | IC50: 0.98 µM | [2][3] |
| GTPγS Binding | Mouse | IC50: 0.73 µM | [2][3] | |
| Calcium Flux | Human | IC50: 0.025 µM | [4][5] | |
| Calcium Flux | Mouse | IC50: 0.023 µM | [4][5] | |
| BMS-986020 | Bile Salt Export Pump (BSEP) Inhibition | Unknown | IC50: 4.8 µM | [6][7] |
| MRP4 Inhibition | Unknown | IC50: 6.2 µM | [6][7] | |
| MDR3 Inhibition | Unknown | IC50: 7.5 µM | [6][7] | |
| Ki16425 | LPA1 Binding | Human | Ki: 0.34 µM | [2][8] |
| LPA2 Binding | Human | Ki: 6.5 µM | [2][8] | |
| LPA3 Binding | Human | Ki: 0.93 µM | [2][8] | |
| GTPγS Binding (LPA1) | Unknown | Ki: 0.25 µM | [9] | |
| GTPγS Binding (LPA3) | Unknown | Ki: 0.36 µM | [9] |
Preclinical and Clinical Insights
This compound
Preclinical studies have highlighted the potential of this compound in the context of urological disorders. In anesthetized rats, this compound dose-dependently inhibited LPA-induced contractions of the urethra and prostate.[10][11] Notably, it decreased the urethral perfusion pressure (UPP) by 43% from baseline, a more significant reduction than that observed with the α1-adrenoceptor antagonist tamsulosin (B1681236) (22%).[10][11] Furthermore, this compound effectively suppressed the proliferation of human prostate stromal cells.[11] In conscious rats, this compound was also shown to inhibit LPA-induced bladder overactivity, suggesting its potential for treating lower urinary tract symptoms.[12]
Other LPA1 Antagonists
-
AM095: In rodent models, AM095 has demonstrated anti-fibrotic activity.[3]
-
BMS-986020: This antagonist showed promise in a Phase 2 clinical trial for idiopathic pulmonary fibrosis (IPF) by slowing the decline in lung function.[13][14] However, the trial was terminated early due to hepatobiliary toxicity.[13][14]
-
SAR100842 (HZN-825): In a Phase 2a study for diffuse cutaneous systemic sclerosis (dcSSc), SAR100842 was well-tolerated and showed a numerical improvement in the modified Rodnan skin score (mRSS), although the results were not statistically significant.[15][16][17] The compound, now named HZN-825, has progressed to further clinical evaluation for dcSSc and IPF.[18][19][20][21][22]
-
Ki16425: This compound is a widely used tool compound in preclinical research to investigate the role of LPA1 and LPA3 receptors.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the evaluation of LPA1 receptor antagonists, the following diagrams have been generated using Graphviz.
Caption: LPA1 Receptor Signaling Pathway and Point of Antagonist Intervention.
Caption: General Experimental Workflow for LPA1 Receptor Antagonist Development.
Detailed Experimental Protocols
GTPγS Binding Assay
This assay measures the functional consequence of LPA1 receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human LPA1 receptor (e.g., CHO-hLPA1).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes with an assay buffer containing HEPES, MgCl₂, NaCl, and saponin.
-
Compound Incubation: Add varying concentrations of the LPA1 receptor antagonist (e.g., this compound) to the wells.
-
Agonist Stimulation: Add a fixed concentration of LPA to all wells except for the basal control.
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells to initiate the binding reaction and incubate at 30°C for 30 minutes.
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with a cold buffer.
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 value of the antagonist by fitting the data to a dose-response curve.[23]
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled LPA1 receptor.
-
Cell Culture: Seed cells stably expressing the LPA1 receptor (e.g., MDA-MB-231) into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with an assay buffer (HBSS with HEPES and 0.1% BSA) and then incubate with a calcium-sensitive fluorescent dye (e.g., Cal-520AM) for 2 hours at 37°C.[24]
-
Washing: Wash the cells twice with the assay buffer and incubate for an additional 20 minutes at 37°C.[24]
-
Compound Addition: Pre-treat the cells with varying concentrations of the LPA1 receptor antagonist for a specified period.
-
Agonist Stimulation and Detection: Place the plate in a fluorescent microplate reader (e.g., FlexStation 3). Inject a fixed concentration of LPA into the wells and immediately measure the fluorescence intensity over time (e.g., for 130 seconds) at an excitation of 485 nm and an emission of 525 nm.[24]
-
Data Analysis: Determine the peak fluorescence response and calculate the IC50 value of the antagonist from the dose-response curve.
Conclusion
This compound is a potent and selective LPA1 receptor antagonist with demonstrated preclinical efficacy in models of urological disorders. When compared to other LPA1 antagonists, this compound exhibits high in vitro potency. While direct head-to-head clinical comparisons are not yet available, the distinct preclinical profile of this compound suggests its potential as a therapeutic agent for conditions such as benign prostatic hyperplasia and overactive bladder. The broader landscape of LPA1 receptor antagonists includes compounds like BMS-986020 and SAR100842/HZN-825, which have been primarily investigated for fibrotic diseases. The continued development and investigation of these molecules will further elucidate the therapeutic potential of targeting the LPA-LPA1 signaling axis in a variety of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Ki 16425 | Lysophosphatidic Acid Receptors | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of urinary frequency via type 1 lysophosphatidic acid receptors: Effect of the novel antagonist this compound in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis: A Double-Blind, Randomized, Eight-Week Placebo-Controlled Study Followed by a Sixteen-Week Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 17. SAR100842, an Antagonist of Lysophaphatidic Acid Receptor 1, As a Potential Treatment for Patients with Systemic Sclerosis: Results from a Phase 2a Study - ACR Meeting Abstracts [acrabstracts.org]
- 18. biospace.com [biospace.com]
- 19. researchgate.net [researchgate.net]
- 20. | BioWorld [bioworld.com]
- 21. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 23. researchgate.net [researchgate.net]
- 24. LPA1-mediated inhibition of CXCR4 attenuates CXCL12-induced signaling and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Efficacy of ASP6432 in Animal Models for Lower Urinary Tract Dysfunction
A comparative guide for researchers and drug development professionals on the performance of ASP6432, a novel LPA1 receptor antagonist, against alternative treatments in preclinical settings.
This compound, a potent and selective antagonist for the type 1 lysophosphatidic acid (LPA1) receptor, has demonstrated significant efficacy in animal models of lower urinary tract dysfunction.[1][2][3][4] This guide provides a comprehensive overview of its in vivo performance, offering a direct comparison with other therapeutic agents and detailing the experimental frameworks used to validate its effects.
Comparative Efficacy of this compound in Rat Models
Preclinical studies in rat models of bladder overactivity and voiding dysfunction have provided key quantitative data on the efficacy of this compound, particularly in comparison to the α1-adrenoceptor antagonist, tamsulosin (B1681236).
| Parameter | This compound | Tamsulosin | Animal Model | Key Findings |
| Urethral Perfusion Pressure (UPP) Reduction | 43% decrease from baseline[2][4] | 22% decrease from baseline[2][4] | Anesthetized Rats | This compound demonstrated a more potent effect in reducing urethral tonus.[2][4] |
| Effect on L-NAME-Induced Voiding Dysfunction | Dose-dependently suppressed the increase in Post-Void Residual (PVR) and decrease in Voiding Efficiency (VE)[2][3] | No significant effect on PVR or VE[2][3] | Conscious Rats with L-NAME-induced dysfunction | This compound effectively ameliorated voiding dysfunction, a key advantage over tamsulosin in this model.[2][3] |
| LPA-Induced Bladder Overactivity | Inhibited the LPA-induced decrease in micturition interval[1] | Not Reported | Conscious Rats | This compound directly counteracted the effects of LPA on bladder function.[1] |
| L-NAME-Induced Urinary Frequency | Dose-dependently reversed the L-NAME-induced decrease in micturition interval[1][2] | Not Reported | Conscious Rats | Highlights the role of the LPA1 receptor in regulating bladder capacity.[1][2] |
Signaling Pathway of this compound
This compound exerts its therapeutic effects by antagonizing the LPA1 receptor. Lysophosphatidic acid (LPA) is a bioactive phospholipid that, upon binding to its G protein-coupled receptor LPA1, initiates a signaling cascade that leads to smooth muscle contraction in the urethra and prostate, as well as prostate cell proliferation. By blocking this interaction, this compound inhibits these downstream effects, leading to urethral relaxation and a potential reduction in prostate growth.[2][4]
References
- 1. Modulation of urinary frequency via type 1 lysophosphatidic acid receptors: Effect of the novel antagonist this compound in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a type 1 lysophosphatidic acid receptor antagonist, reduces urethral function during urine voiding and improves voiding dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Showdown: ASP6432, a Novel LPA1 Antagonist, Enters the Arena for Lower Urinary Tract Symptom Treatment
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective treatments for lower urinary tract symptoms (LUTS) commonly associated with benign prostatic hyperplasia (BPH), a novel contender, ASP6432, is making waves in preclinical research. This comprehensive guide provides a detailed comparison of the emerging data on this compound, a selective lysophosphatidic acid receptor 1 (LPA1) antagonist, with established therapeutic agents, offering researchers, scientists, and drug development professionals a clear overview of the current landscape.
This compound operates via a distinct mechanism of action, targeting the LPA1 receptor, which has been implicated in the contraction of the urethra and prostate, as well as the proliferation of prostate stromal cells.[1][2] This contrasts with existing therapies that primarily focus on alpha-1 adrenergic receptor blockade, 5-alpha-reductase inhibition, or phosphodiesterase type 5 (PDE5) inhibition. Preclinical evidence suggests that this novel approach may offer significant advantages in improving voiding dysfunction.
Unveiling the Mechanism: The LPA1 Signaling Pathway
The therapeutic potential of this compound is rooted in its ability to block the signaling cascade initiated by lysophosphatidic acid (LPA) binding to the LPA1 receptor. This receptor, a G protein-coupled receptor, activates multiple downstream pathways that contribute to the pathophysiology of LUTS.
Caption: LPA1 receptor signaling pathways implicated in LUTS/BPH.
Head-to-Head: Preclinical Urodynamic and Anti-proliferative Effects
To contextualize the potential of this compound, this guide summarizes key preclinical findings in rat models, comparing its effects on urodynamics and prostate cell growth against established drug classes for LUTS/BPH.
Table 1: Comparative Effects on Urodynamic Parameters in Rat Models
| Parameter | This compound | Tamsulosin (B1681236) (α-blocker) | Sildenafil (B151)/Tadalafil (B1681874) (PDE5i) |
| Urethral Perfusion Pressure (UPP) | ↓ (43% from baseline)[1] | ↓ (22% from baseline)[1] | Data not directly comparable |
| L-NAME Induced ↓ Micturition Interval | Dose-dependently reverses[3] | Not reported | Not reported |
| L-NAME Induced ↑ Post-Void Residual (PVR) | Dose-dependently suppresses[4] | No effect[4] | Not reported |
| L-NAME Induced ↓ Voiding Efficiency (VE) | Dose-dependently suppresses[4] | No effect[4] | Not reported |
| Bladder Overactivity | Inhibits[3] | Improves storage symptoms[5] | Improves bladder function[6][7] |
Table 2: Comparative Effects on Prostate Growth in Preclinical Models
| Parameter | This compound | Finasteride (B1672673)/Dutasteride (B1684494) (5-ARIs) |
| LPA-induced Prostate Stromal Cell Proliferation | Significantly and concentration-dependently suppressed[1] | Not applicable (different mechanism) |
| Prostate Weight Reduction | Not reported | Significant reduction[8][9][10] |
Deep Dive: Experimental Methodologies
The following sections detail the experimental protocols employed in the preclinical evaluation of this compound and comparator drugs, providing a framework for the interpretation and replication of these pivotal studies.
This compound Experimental Protocols
Urodynamic Studies in Conscious and Anesthetized Rats:
-
Animal Model: Female Sprague-Dawley rats were typically used for cystometry studies.[3] For evaluation of voiding dysfunction, male rats were often utilized.[4]
-
Cystometry in Conscious Rats: A catheter was implanted into the bladder dome for infusion of saline and measurement of intravesical pressure. Following a recovery period, cystometry was performed on conscious, restrained rats. Saline was continuously infused into the bladder to elicit micturition reflexes. Micturition interval, threshold pressure, baseline pressure, and maximum intravesical pressure were recorded.[3]
-
Urethral Perfusion Pressure (UPP) in Anesthetized Rats: Rats were anesthetized, and a catheter was inserted into the bladder and connected to a pressure transducer and infusion pump. Another catheter was placed in the prostatic urethra to measure UPP. The effects of this compound on baseline UPP and LPA-induced urethral contractions were assessed.[1]
-
Voiding Dysfunction Model: Voiding dysfunction was induced in conscious male rats by administration of the nitric oxide synthase inhibitor Nω-nitro-L-arginine methyl ester (L-NAME). Post-void residual urine (PVR) and voiding efficiency (VE) were measured.[4]
-
Drug Administration: this compound was administered intravenously for acute studies.[3][4]
Prostate Stromal Cell Proliferation Assays:
-
Cell Culture: Human prostate stromal cells were cultured in appropriate media.
-
Proliferation Assay: Cell proliferation was assessed using methods such as bromodeoxyuridine (BrdU) incorporation. Cells were treated with LPA in the presence or absence of varying concentrations of this compound.[1]
Comparator Drug Experimental Protocols
Tamsulosin (Alpha-blocker):
-
Urodynamic Studies in Rats: The effect of tamsulosin on intraurethral pressure was evaluated in anesthetized rats.[5] In conscious rats with bladder outlet obstruction, the impact on spontaneous bladder contractions was investigated.[5] Tamsulosin was administered intravenously or subcutaneously via an osmotic pump.[9]
Finasteride and Dutasteride (5-Alpha-Reductase Inhibitors):
-
Prostate Weight Reduction Studies in Rats: Male Sprague-Dawley rats were treated with finasteride or dutasteride, typically via oral gavage, for a specified period. At the end of the treatment, the ventral prostate was excised and weighed.[8][10][11]
Sildenafil and Tadalafil (PDE5 Inhibitors):
-
Cystometry in Rats: The effects of sildenafil and tadalafil on bladder function were assessed using cystometry in anesthetized or conscious rats under various experimental conditions, including models of bladder overactivity.[6][7][12] The drugs were administered intravenously or orally.[6][12]
Visualizing the Research: Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a new compound like this compound on urodynamic parameters in a preclinical rat model.
Caption: A generalized workflow for preclinical urodynamic studies.
Concluding Remarks
The preclinical data for this compound presents a compelling case for a novel therapeutic approach to LUTS. Its unique mechanism of action, targeting the LPA1 receptor, demonstrates significant efficacy in animal models, particularly in improving voiding parameters that are not adequately addressed by some current therapies. The head-to-head comparisons with established drugs like tamsulosin highlight its potential to offer a superior or complementary treatment option.
Further investigation, including comprehensive clinical trials, is imperative to translate these promising preclinical findings into tangible benefits for patients suffering from LUTS. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for the scientific community as research in this exciting new area progresses.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tadalafil Ameliorates Chronic Ischemia-Associated Bladder Overactivity in Fructose-Fed Rats by Exerting Pelvic Angiogenesis and Enhancing p-eNOS Expression [mdpi.com]
- 5. Effects of finasteride on the rat ventral prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of urinary frequency via type 1 lysophosphatidic acid receptors: Effect of the novel antagonist this compound in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of tamsulosin on bladder blood flow and bladder function in rats with bladder outlet obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. Effect of dutasteride on the expression of hypoxia-inducible factor-1alpha, vascular endothelial growth factor and microvessel density in rat and human prostate tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tadalafil improves bladder dysfunction and object recognition in rats with pelvic venous congestion - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head studies of ASP6432 and Ki16425
A Comparative Analysis of ASP6432 and Ki16425 (B1673634) for Lysophosphatidic Acid Receptor Antagonism
This guide provides a detailed comparison of two prominent antagonists of lysophosphatidic acid (LPA) receptors, this compound and Ki16425. The information is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their mechanisms of action, receptor selectivity, and effects in various experimental models. The data presented is compiled from publicly available research.
Introduction to LPA Receptor Antagonists
Lysophosphatidic acid is a bioactive phospholipid that signals through at least six G protein-coupled receptors (LPA1-LPA6)[1]. These signaling pathways are involved in a wide range of physiological and pathological processes, making LPA receptors attractive targets for therapeutic intervention in various diseases. This compound and Ki16425 are two small molecule antagonists developed to inhibit LPA receptor signaling.
Mechanism of Action and Receptor Selectivity
Both this compound and Ki16425 function by antagonizing LPA receptors, but they exhibit different selectivity profiles.
This compound is a potent and selective antagonist of the LPA1 receptor [2][3][4]. Studies have shown its high antagonistic activity against LPA1 in cells expressing various LPA receptor subtypes[3][4].
Ki16425 is a competitive and reversible antagonist for LPA1, LPA2, and LPA3 receptors [5]. Its inhibitory activity is most potent at LPA1, followed by LPA3, and is significantly weaker at LPA2[6][7]. It has been reported to have no activity at LPA4, LPA5, and LPA6 receptors[5].
The following diagram illustrates the primary targets of each antagonist within the LPA receptor family.
Caption: Target selectivity of this compound and Ki16425 for LPA receptors.
Quantitative Data Summary
The following table summarizes the available quantitative data on the potency of this compound and Ki16425. It is important to note that this data is derived from separate studies and direct comparison should be made with caution due to potentially different experimental conditions.
| Compound | Target Receptor(s) | Potency (Ki) | Cell Line | Reference |
| This compound | LPA1 | Data not available in provided search results | Cells expressing LPA receptor subtypes | [3][4] |
| Ki16425 | LPA1 | 0.34 µM | RH7777 | [5] |
| LPA2 | 6.5 µM | RH7777 | [5] | |
| LPA3 | 0.93 µM | RH7777 | [5] |
Signaling Pathways
LPA receptors couple to various G proteins to initiate downstream signaling cascades. The diagram below depicts a simplified overview of the signaling pathways modulated by LPA1, the common target of both this compound and Ki16425.
Caption: Simplified LPA1 signaling pathway and points of inhibition.
Experimental Data and Protocols
This compound: Urogenital Function Studies
This compound has been investigated for its role in the lower urinary tract.
Key Findings:
-
This compound dose-dependently inhibited LPA-induced urethra and prostate contractions in isolated rat tissue and anesthetized rats[3][4].
-
In anesthetized rats, this compound decreased urethral perfusion pressure (UPP) by up to 43% from baseline[3][4].
-
It suppressed LPA-induced proliferation of human prostate stromal cells[3].
-
In a rat model of voiding dysfunction, this compound improved voiding efficiency and reduced post-void residual urine[2].
-
This compound also reversed the decrease in micturition interval induced by LPA or the nitric oxide synthase inhibitor L-NAME in conscious rats[8].
Experimental Protocol: Urethral Perfusion Pressure in Anesthetized Rats [2][3]
-
Animal Model: Male rats are anesthetized.
-
Surgical Preparation: The bladder is exposed, and a catheter is inserted into the bladder dome and advanced to the prostatic urethra. Another catheter is inserted into the femoral vein for drug administration.
-
UPP Measurement: The urethral catheter is connected to a pressure transducer and a syringe pump to perfuse saline at a constant rate. The pressure in the prostatic urethra is continuously recorded as the UPP.
-
Drug Administration: this compound is administered intravenously.
-
Data Analysis: The change in UPP from baseline is measured to determine the effect of the compound.
The following diagram illustrates the experimental workflow for measuring urethral perfusion pressure.
Caption: Experimental workflow for UPP measurement in anesthetized rats.
Ki16425: In Vitro and In Vivo Studies
Ki16425 has been characterized in a variety of cellular assays and in vivo models.
Key Findings:
-
Ki16425 inhibits LPA-induced calcium response in THP-1, 3T3, and A431 cells[5].
-
It inhibits long-term DNA synthesis and cell migration induced by LPA in Swiss 3T3 fibroblasts[5][6].
-
Ki16425 reduces the LPA-induced activation of p42/p44 MAPK[5].
-
In a mouse model of peritoneal sepsis, pretreatment with Ki16425 reduced abdominal inflammation, organ damage, and mortality induced by LPS[9][10].
Experimental Protocol: Calcium Mobilization Assay [5]
-
Cell Culture: Cells (e.g., THP-1) are cultured under standard conditions.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Antagonist Pre-incubation: Cells are pre-incubated with Ki16425 or vehicle control.
-
LPA Stimulation: LPA is added to the cells to induce a calcium response.
-
Measurement: The change in intracellular calcium concentration is measured using a fluorometer.
-
Data Analysis: The inhibition of the LPA-induced calcium response by Ki16425 is quantified.
The diagram below illustrates the workflow for a calcium mobilization assay.
Caption: Workflow for a typical calcium mobilization assay.
Summary and Conclusion
This compound and Ki16425 are valuable research tools for investigating the roles of LPA receptors. This compound offers high selectivity for the LPA1 receptor, making it a suitable tool for studying the specific functions of this receptor subtype, particularly in the context of urogenital function. Ki16425, with its broader selectivity for LPA1 and LPA3, can be used to probe the combined roles of these receptors in various cellular processes and in inflammatory conditions. The choice between these antagonists will depend on the specific research question and the desired receptor selectivity profile. Further head-to-head studies under identical experimental conditions would be beneficial for a more direct comparison of their potency and efficacy.
References
- 1. Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a type 1 lysophosphatidic acid receptor antagonist, reduces urethral function during urine voiding and improves voiding dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Ki16425, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of urinary frequency via type 1 lysophosphatidic acid receptors: Effect of the novel antagonist this compound in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lysophosphatidic acid receptor 1 antagonist ki16425 blunts abdominal and systemic inflammation in a mouse model of peritoneal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lysophosphatidic acid receptor 1 antagonist ki16425 blunts abdominal and systemic inflammation in a mouse model of peritoneal sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of ASP6432: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of ASP6432, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). The information presented herein is intended to assist researchers in evaluating this compound for preclinical and clinical studies.
Introduction to this compound
This compound is a novel, orally active antagonist of the LPA1 receptor.[1] It has been investigated for its therapeutic potential in various conditions, including lower urinary tract symptoms (LUTS).[1][2] The mechanism of action of this compound involves the inhibition of LPA-induced signaling pathways, which are implicated in cell proliferation, migration, and smooth muscle contraction.[1]
Selectivity Profile of this compound
A critical aspect of drug development is understanding the selectivity of a compound to ensure its on-target efficacy and minimize off-target side effects. The following data summarizes the selectivity of this compound against other LPA receptor subtypes and compares its in vivo efficacy to another relevant therapeutic agent.
In Vitro Selectivity Against LPA Receptor Subtypes
The selectivity of this compound was assessed using a calcium flux assay in cells overexpressing human LPA receptor subtypes. This compound demonstrated high potency for the human LPA1 receptor with an IC50 of 11 nmol/L.[3] Its selectivity for LPA1 was significant when compared to other LPA receptors, as detailed in the table below.
| Target | Assay Type | This compound IC50 (nmol/L) |
| Human LPA1 Receptor | Ca2+ Flux Assay | 11 (95% CI: 6.8 to 18) |
| Human LPA2 Receptor | Ca2+ Flux Assay | >10,000 |
| Human LPA3 Receptor | Ca2+ Flux Assay | >10,000 |
| Human LPA4 Receptor | Ca2+ Flux Assay | 114 |
| Rat LPA1 Receptor | Ca2+ Flux Assay | 30 (95% CI: 19 to 45) |
| Data sourced from a pharmacological characterization study of this compound.[3] |
It is important to note that while this compound is described as being selective over a broad range of other receptors, ion channels, transporters, and enzymes, specific quantitative data from a comprehensive off-target screening panel was not publicly available at the time of this guide's publication.
In Vivo Efficacy Comparison: this compound vs. Tamsulosin
In a study using anesthetized rats, the in vivo efficacy of this compound was compared to tamsulosin, an α1-adrenoceptor antagonist commonly used to treat LUTS. This compound demonstrated a more potent effect in reducing urethral perfusion pressure (UPP), a key measure of urethral tone.
| Compound | Mechanism of Action | Maximum UPP Reduction from Baseline |
| This compound | LPA1 Receptor Antagonist | 43% |
| Tamsulosin | α1-Adrenoceptor Antagonist | 22% |
| Data from an in vivo study in anesthetized rats.[1] |
Signaling Pathway of LPA1 and Inhibition by this compound
Lysophosphatidic acid (LPA) binding to the LPA1 receptor activates multiple downstream signaling cascades. These pathways are crucial for various cellular functions, and their dysregulation is implicated in several pathologies. This compound exerts its therapeutic effect by blocking these signaling events.
Caption: LPA1 receptor signaling pathway and its inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.
Calcium Flux Assay for LPA Receptor Selectivity
This assay measures the change in intracellular calcium concentration upon receptor activation, a common downstream event for Gq-coupled GPCRs like LPA1.
Caption: Workflow for the calcium flux assay.
Detailed Steps:
-
Cell Culture: Cells stably expressing individual human or rat LPA receptor subtypes (LPA1, LPA2, LPA3, LPA4) are cultured under standard conditions.
-
Plating: Cells are seeded into multi-well plates suitable for fluorescence measurements.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that can enter the cells. Inside the cell, esterases cleave the AM ester, trapping the dye.
-
Compound Addition: A dilution series of this compound is added to the wells and incubated for a specific period.
-
Receptor Stimulation: Lysophosphatidic acid (LPA) is added to the wells to activate the LPA receptors.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a plate reader.
-
Data Analysis: The fluorescence data is used to generate dose-response curves, from which the IC50 values for this compound are calculated.
cAMP Assay for LPA Receptor Selectivity
This assay is used to determine the activity of compounds on Gi/o-coupled receptors, which inhibit the production of cyclic AMP (cAMP).
Detailed Steps:
-
Cell Culture: Cells expressing the LPA receptor of interest (e.g., LPA5) are cultured.
-
Compound Incubation: Cells are incubated with varying concentrations of the test compound (this compound).
-
Forskolin Stimulation: Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.
-
LPA Addition: LPA is added to activate the Gi/o-coupled LPA receptor, leading to an inhibition of forskolin-induced cAMP production.
-
cAMP Measurement: The intracellular cAMP levels are measured using a suitable detection kit, often based on competitive immunoassays (e.g., HTRF or ELISA).
-
Data Analysis: The ability of this compound to reverse the LPA-mediated inhibition of cAMP production is quantified to determine its antagonistic activity.
Conclusion
This compound is a potent and highly selective antagonist of the LPA1 receptor, demonstrating significantly greater affinity for LPA1 compared to other LPA receptor subtypes. In vivo studies have shown its superior efficacy in reducing urethral perfusion pressure compared to the α1-adrenoceptor antagonist tamsulosin. The provided experimental protocols offer a basis for further investigation into the pharmacological profile of this compound. Future research should aim to characterize its selectivity against a broader range of molecular targets to fully elucidate its safety and potential for off-target effects.
References
- 1. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a type 1 lysophosphatidic acid receptor antagonist, reduces urethral function during urine voiding and improves voiding dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preclinical Profile of ASP6432: A Novel Approach to Bladder Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data available for ASP6432, a novel type 1 lysophosphatidic acid (LPA1) receptor antagonist, and contrasts its mechanism of action with established beta-3 adrenergic agonists used in the treatment of overactive bladder (OAB). The data presented for this compound is based on initial preclinical studies and has not yet been independently reproduced or validated in human clinical trials.
Executive Summary
This compound represents a new therapeutic strategy for managing bladder dysfunction. Unlike current OAB treatments that primarily target the beta-3 adrenergic system, this compound focuses on the lysophosphatidic acid (LPA) signaling pathway. Preclinical evidence in rat models suggests that this compound can improve bladder storage function by antagonizing the LPA1 receptor. This guide offers a detailed overview of the experimental data, methodologies, and the proposed mechanism of action for this compound, alongside a comparison with current therapeutic alternatives.
Comparison of Preclinical Efficacy: this compound
The following table summarizes the key findings from preclinical studies investigating the effects of this compound on bladder function in rat models. It is important to note that these studies were conducted by the developing pharmaceutical company, and independent replication of these findings is not yet available.
| Parameter | LPA-Induced Bladder Overactivity Model | L-NAME-Induced Bladder Overactivity Model |
| Animal Model | Conscious female Sprague-Dawley rats | Conscious female Sprague-Dawley rats |
| Inducing Agent | Intravenous infusion of LPA | Intravenous administration of L-NAME |
| This compound Dosage | 1 mg/kg and above (intravenous) | 0.3 and 1 mg/kg (intravenous) |
| Effect on Micturition Interval | Inhibited the LPA-induced decrease in a dose-dependent manner.[1] | Dose-dependently reversed the L-NAME-induced decrease.[2][3] |
| Effect on Bladder Pressure | No significant effect on maximal intravesical pressure during voiding.[1] | Not reported. |
| Effect on Urethral Function | In anesthetized rats, this compound dose-dependently decreased baseline urethral perfusion pressure (UPP) and the minimum UPP during voiding.[4] | In conscious rats with L-NAME-induced voiding dysfunction, this compound dose-dependently suppressed the increase in post-void residual urine (PVR) and the decrease in voiding efficiency (VE).[4] |
Mechanism of Action: A Novel Pathway
This compound's mechanism of action is distinct from current OAB therapies. The table below compares its proposed mechanism with that of beta-3 adrenergic agonists.
| Feature | This compound (LPA1 Receptor Antagonist) | Beta-3 Adrenergic Agonists (e.g., Mirabegron, Vibegron) |
| Target Receptor | Type 1 Lysophosphatidic Acid (LPA1) Receptor | Beta-3 Adrenergic Receptor |
| Endogenous Ligand | Lysophosphatidic Acid (LPA) | Noradrenaline |
| Signaling Pathway | Antagonism of LPA1 receptor is thought to inhibit downstream signaling cascades that lead to increased micturition frequency. The precise intracellular signaling pathway in the bladder is still under investigation but may involve the nitric oxide pathway.[1] | Activation of beta-3 adrenergic receptors in the detrusor muscle leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP), which in turn promotes relaxation of the bladder smooth muscle. |
| Effect on Bladder | Preclinical studies suggest it improves bladder storage function by increasing the micturition interval without affecting maximal bladder pressure during voiding.[1][2] It also appears to reduce urethral pressure during voiding.[4] | Relaxes the detrusor muscle during the filling phase, thereby increasing bladder capacity and reducing the frequency of urination. |
Experimental Protocols
The primary method used to evaluate the efficacy of this compound in preclinical studies is cystometry in conscious rats. This technique allows for the continuous measurement of intravesical pressure during bladder filling and voiding.
Cystometry in Conscious Rats for Bladder Overactivity Models
1. Animal Preparation:
-
Female Sprague-Dawley rats are used.
-
A catheter is implanted into the bladder dome under anesthesia and tunneled subcutaneously to the back of the neck for external access.
-
Animals are allowed to recover from surgery before the cystometric evaluation.
2. Cystometry Procedure:
-
Rats are placed in a restraining cage that allows for free movement of the head and limbs but limits body turning.
-
The bladder catheter is connected to a pressure transducer and a microinjection pump via a 3-way stopcock.
-
Saline is continuously infused into the bladder at a constant rate (e.g., 10 ml/h).
-
Intravesical pressure is continuously recorded.
3. Induction of Bladder Overactivity:
-
LPA-Induced Model: An intravenous infusion of lysophosphatidic acid (LPA) is administered to induce an increase in micturition frequency (a decrease in the micturition interval).[2]
-
L-NAME-Induced Model: An intravenous bolus of the nitric oxide synthase inhibitor Nω-nitro-L-arginine methyl ester (L-NAME) is given to induce bladder hyperactivity.[1]
4. Drug Administration and Evaluation:
-
After establishing a stable period of bladder overactivity, this compound or vehicle is administered intravenously.
-
Cystometric parameters, including micturition interval (time between voids), baseline pressure, threshold pressure for voiding, and maximal intravesical pressure, are recorded and analyzed before and after drug administration.[2]
Visualizations
Signaling Pathways
Caption: Proposed mechanism of this compound in antagonizing LPA-induced bladder overactivity.
Experimental Workflow
References
- 1. ICS 2018 Abstract #45 Effect of Lysophosphatidic Acid and this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Bladder Storage Function in Rats [ics.org]
- 2. Modulation of urinary frequency via type 1 lysophosphatidic acid receptors: Effect of the novel antagonist this compound in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a type 1 lysophosphatidic acid receptor antagonist, reduces urethral function during urine voiding and improves voiding dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antagonistic Activity of ASP6432 on LPA1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ASP6432, a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), with other relevant LPA1 antagonists. The information presented herein is supported by experimental data to assist researchers and drug development professionals in evaluating the antagonistic activity of this compound.
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of G protein-coupled receptors, including LPA1. The LPA-LPA1 signaling axis is implicated in a variety of physiological and pathological processes, making it an attractive target for therapeutic intervention in conditions such as fibrosis and lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1] this compound has been identified as a potent and selective antagonist of LPA1, demonstrating potential therapeutic benefits in preclinical models of LUTS/BPH.[1][2]
Comparative Analysis of LPA1 Antagonists
To objectively assess the performance of this compound, this section compares its in vitro potency with other known LPA1 antagonists, Ki16425 and BMS-986020. The data presented is compiled from various studies and, where possible, highlights direct comparative findings.
In Vitro Potency at LPA1
The following table summarizes the available quantitative data on the inhibitory activity of this compound and other LPA1 antagonists. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and thus, variations in assay methodologies may influence the reported values.
| Compound | Target(s) | Assay Type | Species | IC50 / Ki (nM) | Reference |
| This compound | LPA1 | Not Specified | Human | 11 | [3] |
| Rat | 30 | [3] | |||
| Ki16425 | LPA1, LPA3 | GTPγS Binding | Not Specified | Ki: 250 (LPA1), 360 (LPA3) | |
| BMS-986020 | LPA1 | Calcium Mobilization | Not Specified | pKB ~8 | [4] |
| Dynamic Mass Redistribution | CHO-LPA1 cells | pEC50: 7.06 | [5] |
Experimental Validation of this compound's Antagonistic Activity
The antagonistic properties of this compound on the LPA1 receptor have been validated through a series of in vitro and in vivo experiments. This section details the methodologies for key assays used to characterize its activity.
LPA1 Receptor Signaling Pathway
Activation of the LPA1 receptor by its ligand, LPA, initiates a cascade of intracellular signaling events through the coupling of heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13.[6][7] These signaling pathways ultimately lead to various cellular responses, including cell proliferation, migration, and contraction. This compound, as an LPA1 antagonist, blocks the initial step of this cascade.
In Vitro Functional Assays
This assay measures the activation of G proteins coupled to the LPA1 receptor. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, is quantified in the presence of an LPA1 agonist and varying concentrations of the antagonist.
Experimental Workflow:
Detailed Protocol:
-
Membrane Preparation: Cell membranes expressing the human LPA1 receptor are prepared from cultured cells.
-
Incubation: Membranes are incubated in a buffer containing a sub-maximal concentration of LPA, [³⁵S]GTPγS, GDP, and varying concentrations of this compound.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific [³⁵S]GTPγS binding (IC50) is calculated.
In Vivo Models of LUTS/BPH
The efficacy of this compound in a disease-relevant context has been evaluated in rodent models of LUTS/BPH. These studies typically involve measuring the effect of the antagonist on LPA-induced urethral contraction and urodynamic parameters.
This in vivo model assesses the ability of this compound to inhibit the contractile response of the urethra to LPA.
Experimental Workflow:
Detailed Protocol:
-
Animal Preparation: Male rats are anesthetized, and the urethra is catheterized for continuous measurement of urethral perfusion pressure (UPP).
-
LPA Administration: A baseline UPP is established, and then LPA is administered intravenously to induce a sustained increase in UPP, indicating urethral contraction.
-
This compound Administration: this compound is administered intravenously at various doses prior to or concurrently with the LPA challenge.
-
UPP Measurement: The UPP is continuously monitored to assess the inhibitory effect of this compound on the LPA-induced contraction.
-
Data Analysis: The dose-response relationship for this compound's inhibition of the LPA-induced UPP increase is determined.
Studies have shown that this compound dose-dependently inhibits LPA-induced urethral contractions in anesthetized rats.[1] Furthermore, in a model of voiding dysfunction, this compound was found to improve urodynamic parameters, suggesting its potential for treating LUTS.[2][8]
Conclusion
The available experimental data strongly support the characterization of this compound as a potent and selective antagonist of the LPA1 receptor. Its ability to inhibit LPA1-mediated signaling in vitro and to produce functional antagonism in relevant in vivo models highlights its potential as a therapeutic agent for conditions driven by LPA1 activation, such as LUTS/BPH. Further head-to-head comparative studies with other LPA1 antagonists under standardized conditions will be valuable for a more definitive positioning of this compound in the therapeutic landscape.
References
- 1. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sfera.unife.it [sfera.unife.it]
- 5. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a type 1 lysophosphatidic acid receptor antagonist, reduces urethral function during urine voiding and improves voiding dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of LPA1 Receptor Antagonism on Cancer Cell Lines: A Focus on ASP6432 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of targeting the Lysophosphatidic Acid Receptor 1 (LPA1) on various cancer cell lines. While direct extensive data on ASP6432 in oncology is limited, this document leverages available information on this compound and other well-characterized LPA1 antagonists, such as Ki16425 and Debio-0719, to offer insights into the therapeutic potential of this pathway.
Lysophosphatidic acid (LPA) is a bioactive phospholipid that, through its G protein-coupled receptors, particularly LPA1, plays a significant role in cancer progression by promoting cell proliferation, migration, and invasion.[1] Consequently, the antagonism of the LPA1 receptor presents a promising strategy for cancer therapy.
Quantitative Data on LPA1 Antagonist Activity
Due to the nascent stage of this compound's investigation in oncology, a direct comparative table of its effects across multiple cancer cell lines is not yet available. However, data from other potent LPA1 antagonists provide a valuable benchmark for understanding the potential efficacy of this drug class.
| Antagonist | Target(s) | Cell Line | Assay Type | IC50 / Ki | Reference |
| This compound | LPA1 | Human Prostate Stromal Cells | LPA-induced BrdU incorporation | Concentration-dependent suppression | [2] |
| Ki16425 | LPA1, LPA3 | Human chem1 cells (expressing LPA1) | Intracellular calcium mobilization | IC50 = 0.046 µM | [3] |
| LPA1 | RH7777 rat hepatoma cells (expressing LPA1) | Inositol phosphate (B84403) production | Ki = 0.34 µM | [4] | |
| LPA3 | RH7777 rat hepatoma cells (expressing LPA3) | Inositol phosphate production | Ki = 0.93 µM | [4] | |
| LPA2 | RH7777 rat hepatoma cells (expressing LPA2) | Inositol phosphate production | Ki = 6.5 µM | [4] | |
| Various Cancer Cell Lines | - | LPA-induced cell migration | Significant block at 10 µM | [4] | |
| Debio-0719 | LPA1 | - | Antagonist Activity | IC50 = 60 nM | [5][6] |
| LPA3 | - | Antagonist Activity | IC50 = 660 nM | [5][6] | |
| LPA2 | - | Antagonist Activity | IC50 = 2 µM | [6] | |
| 4T1 (murine mammary carcinoma) | LPA-dependent invasion | - | Inhibition observed | [5] | |
| AM095 | LPA1 | Human A2058 melanoma cells | LPA-driven chemotaxis | IC50 = 233 nM | [7] |
| CHO cells (overexpressing mouse LPA1) | LPA-driven chemotaxis | IC50 = 778 nM | [7] |
Note: The data presented for Ki16425 and Debio-0719, as selective LPA1 receptor antagonists, can be considered indicative of the potential effects of this compound on cancer cell lines, warranting further direct investigation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols used to assess the efficacy of LPA1 receptor antagonists.
Cell Proliferation Assay (Crystal Violet Method)
This method quantifies cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., Caco-2, HT-29, HCT-116) in 96-well plates at a density of 1x10³ to 2x10⁴ cells/mL and culture overnight.[8]
-
Serum Starvation: Deprive cells of fetal bovine serum (FBS) for 24 hours to synchronize cell cycles.[8]
-
Treatment: Treat cells with varying concentrations of the LPA1 antagonist (e.g., this compound) with or without LPA for 24, 48, or 72 hours.[8]
-
Fixation: Fix the cells with ethanol (B145695) for 10 minutes.[8]
-
Staining: Add 0.05% crystal violet solution for 10 minutes.[8]
-
Washing: Wash the wells twice with water.[8]
-
Solubilization: Solubilize the stained cells with methanol (B129727).[8]
-
Quantification: Measure the absorbance at 595 nm using a spectrophotometer. The absorbance is proportional to the number of viable cells.[8]
Cell Migration and Invasion Assay (Transwell/Boyden Chamber Assay)
This assay assesses the ability of cancer cells to migrate through a porous membrane, with an additional Matrigel coating for invasion studies.
-
Cell Preparation: Culture cells to 80-90% confluency and serum-starve for 18-24 hours. Detach, wash, and resuspend cells in serum-free media to a concentration of 1 x 10⁶ cells/mL.[7]
-
Inhibitor Pre-incubation: Pre-incubate the cell suspension with the LPA1 antagonist for 30 minutes at room temperature.[7][9]
-
Chamber Setup:
-
Lower Chamber: Add serum-free media containing a chemoattractant (e.g., LPA) to the lower wells of a 24-well plate.[7]
-
Upper Chamber (Insert): For migration assays, use inserts with an 8 µm pore size. For invasion assays, coat the insert with Matrigel. Add the pre-incubated cell suspension to the upper chamber.[7][10]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 3-6 hours.[7][9]
-
Cell Removal: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.[7][9]
-
Fixation and Staining: Fix the cells that have migrated to the bottom of the membrane with methanol and stain with 0.1% crystal violet solution.[7]
-
Quantification: Count the number of migrated/invaded cells in several random microscopic fields or elute the dye and measure the absorbance.[7]
Signaling Pathways and Visualizations
LPA1 receptor activation triggers multiple downstream signaling cascades that are implicated in cancer progression. Antagonism of LPA1 by agents like this compound is expected to inhibit these pathways.
Caption: LPA1 receptor signaling pathways promoting cancer cell proliferation, migration, invasion, and survival.
Caption: A generalized workflow for the in vitro assessment of LPA1 antagonists on cancer cell lines.
References
- 1. Lysophosphatidic acid (LPA) signalling in cell migration and cancer invasion: a focussed review and analysis of LPA receptor gene expression on the basis of more than 1700 cancer microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Targeting lysophosphatidic acid receptor type 1 with Debio 0719 inhibits spontaneous metastasis dissemination of breast cancer cells independently of cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. LPA Induces Colon Cancer Cell Proliferation through a Cooperation between the ROCK and STAT-3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPA1-mediated inhibition of CXCR4 attenuates CXCL12-induced signaling and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uknowledge.uky.edu [uknowledge.uky.edu]
A Preclinical Head-to-Head: ASP6432 Poised to Redefine Benign Prostatic Hyperplasia Treatment Paradigms
For Immediate Release
A novel investigational agent, ASP6432, is demonstrating significant potential in preclinical models of benign prostatic hyperplasia (BPH), outperforming a current standard-of-care therapy in key measures of urinary function. This potent and selective antagonist of the type 1 lysophosphatidic acid (LPA1) receptor presents a new therapeutic avenue, targeting both the dynamic and static components of BPH through a unique mechanism of action. This guide offers a comprehensive comparison of this compound with established BPH therapies, providing researchers, scientists, and drug development professionals with the latest data and experimental insights.
Benign prostatic hyperplasia is a multifactorial condition characterized by prostate gland enlargement, leading to bothersome lower urinary tract symptoms (LUTS). Current pharmacological interventions primarily include alpha-1 adrenoceptor antagonists, 5-alpha reductase inhibitors (5-ARIs), and phosphodiesterase type 5 (PDE5) inhibitors. While effective for many, these therapies can be limited by side effects or may not adequately address all aspects of the underlying pathology.
This compound emerges as a promising alternative by targeting the lysophosphatidic acid (LPA) signaling pathway, which is implicated in both smooth muscle contraction and prostate cell proliferation. Preclinical evidence suggests that by inhibiting the LPA1 receptor, this compound can induce potent urethral relaxation and suppress the growth of prostatic stromal cells, offering a dual-pronged approach to BPH management.[1]
Comparative Efficacy: Preclinical and Clinical Data
A landmark preclinical study in anesthetized rats provides a direct comparison of this compound with the widely prescribed alpha-1 adrenoceptor antagonist, tamsulosin (B1681236). The study revealed that this compound achieved a maximal decrease in urethral perfusion pressure (UPP) of 43% from baseline, nearly double the 22% reduction observed with tamsulosin.[1] This suggests a superior ability to alleviate the dynamic component of bladder outlet obstruction.
Furthermore, in a rat model of voiding dysfunction, this compound dose-dependently suppressed the increase in post-void residual urine (PVR) and the decrease in voiding efficiency (VE), effects not observed with tamsulosin.[2] These findings highlight the potential of this compound to improve voiding function more effectively than current alpha-blockers.
While direct comparative clinical trials are not yet available, the following tables summarize the performance of this compound in preclinical studies alongside key clinical data for standard BPH therapies. It is important to note the inherent limitations of comparing preclinical and clinical data.
| Therapy Class | Compound | Mechanism of Action | Key Efficacy Data | Source |
| LPA1 Receptor Antagonist | This compound | Inhibits LPA-induced smooth muscle contraction and prostate stromal cell proliferation | Preclinical (Rat Model): - 43% maximal decrease in Urethral Perfusion Pressure (UPP) - Dose-dependently suppressed increases in Post-Void Residual (PVR) and decreases in Voiding Efficiency (VE) | [1][2] |
| Alpha-1 Adrenoceptor Antagonist | Tamsulosin | Relaxes smooth muscle in the prostate and bladder neck | Preclinical (Rat Model): - 22% maximal decrease in UPP Clinical: - Mean change in IPSS: -7.18 - Mean change in Qmax: +2.32 mL/sec | [1][3] |
| 5-Alpha Reductase Inhibitor | Finasteride | Inhibits the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), reducing prostate volume | Clinical: - Mean change in IPSS: -4.0 - Mean change in Qmax: +2.9 mL/sec - Prostate volume reduction: ~24% | [4] |
| Phosphodiesterase Type 5 Inhibitor | Tadalafil (B1681874) | Induces smooth muscle relaxation in the prostate, bladder, and supporting vasculature | Clinical: - Mean change in IPSS: -2.8 to -5.6 - Qmax improvement not consistently significant | [5] |
Table 1: Comparative Efficacy of this compound and Standard BPH Therapies. IPSS: International Prostate Symptom Score; Qmax: Maximum Urinary Flow Rate.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and standard BPH therapies are illustrated in the following signaling pathway diagrams.
Caption: Signaling pathways targeted by this compound and standard BPH therapies.
Experimental Protocols
In Vivo Evaluation of Urethral Perfusion Pressure (UPP) in Anesthetized Rats
The methodology for the in vivo assessment of this compound's effect on Urethral Perfusion Pressure (UPP) was conducted as described by Sakamoto et al. (2018). Male Sprague-Dawley rats were anesthetized, and a catheter was inserted into the prostatic urethra through the bladder dome. The catheter was connected to a pressure transducer and a syringe pump to allow for the continuous perfusion of saline and measurement of UPP. Following a stabilization period, this compound or tamsulosin was administered intravenously. The UPP was recorded continuously, and the maximum decrease from the baseline was calculated.
In Vivo Evaluation of Voiding Function in Conscious Rats
The experimental protocol for assessing voiding function in conscious rats was performed as detailed by Sakamoto et al. (2019). Male Sprague-Dawley rats underwent implantation of a bladder catheter. After a recovery period, the rats were placed in metabolic cages, and cystometry was performed by infusing saline into the bladder. Voiding dysfunction was induced by the administration of the nitric oxide synthase inhibitor L-NAME. This compound or tamsulosin was administered intravenously prior to L-NAME. Micturition volumes and frequencies were recorded to calculate post-void residual urine (PVR) and voiding efficiency (VE).
In Vitro Evaluation of Prostate Stromal Cell Proliferation
The effect of this compound on prostate cell proliferation was assessed using human prostate stromal cells, as described by Sakamoto et al. (2018). The cells were cultured and then stimulated with lysophosphatidic acid (LPA) in the presence or absence of varying concentrations of this compound. Cell proliferation was quantified by measuring the incorporation of bromodeoxyuridine (BrdU) into the DNA of replicating cells using an enzyme-linked immunosorbent assay (ELISA).
Experimental Workflow
Caption: Workflow of preclinical evaluation for this compound in BPH models.
Conclusion
The preclinical data for this compound presents a compelling case for a novel therapeutic approach in the management of BPH. Its unique mechanism of action, targeting the LPA1 receptor, translates into significant improvements in urodynamic parameters that surpass those of a widely used alpha-1 adrenoceptor antagonist in animal models. By addressing both smooth muscle relaxation and prostate cell proliferation, this compound holds the promise of a more comprehensive and effective treatment for patients with BPH. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients.
References
- 1. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a type 1 lysophosphatidic acid receptor antagonist, reduces urethral function during urine voiding and improves voiding dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A review of the use of tadalafil in the treatment of benign prostatic hyperplasia in men with and without erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling ASP6432
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of ASP6432, a potent and selective type 1 lysophosphatidic acid (LPA1) receptor antagonist. Given the absence of a specific Material Safety Data Sheet (MSDS), this document synthesizes best practices for handling potentially hazardous research compounds to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure. The following table summarizes the required PPE for handling this compound in solid (powder) and solution forms.
| Operation | Glove Type | Eye Protection | Lab Coat | Respiratory Protection |
| Weighing/Aliquoting (Solid) | Double Nitrile Gloves | Safety Goggles with Side Shields | Full-Cuffed Lab Coat | N95 or Higher Respirator (in ventilated enclosure) |
| Preparing Solutions | Double Nitrile Gloves | Safety Goggles with Side Shields | Full-Cuffed Lab Coat | Not required in a certified chemical fume hood |
| In Vitro/In Vivo Dosing | Nitrile Gloves | Safety Glasses with Side Shields | Standard Lab Coat | Not generally required |
Emergency Procedures
Immediate and appropriate response to accidental exposure is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill (Solid) | Gently cover the spill with absorbent paper towels to avoid raising dust. Moisten the towels with 70% ethanol (B145695) and wipe the area. Place all contaminated materials in a sealed bag for hazardous waste disposal. |
| Spill (Solution) | Cover the spill with absorbent material. Once absorbed, collect the material and place it in a sealed bag for hazardous waste disposal. Clean the spill area with an appropriate solvent or detergent. |
Handling and Storage Protocols
Adherence to proper handling and storage procedures minimizes the risk of exposure and maintains compound integrity.
Receiving and Unpacking
-
Visually inspect the package for any signs of damage or leakage upon arrival.
-
Don appropriate PPE (nitrile gloves, lab coat, safety glasses) before opening the package inside a certified chemical fume hood.
-
Verify the contents against the shipping manifest.
-
Log the compound into the laboratory's chemical inventory system.
Storage
-
Store this compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the supplier's specific recommendations for storage temperature (typically -20°C or -80°C for long-term storage).
-
Ensure the storage location is clearly labeled as containing a potent research compound.
Weighing and Solution Preparation
-
All weighing of solid this compound must be performed in a certified chemical fume hood or a ventilated balance enclosure.
-
Use dedicated spatulas and weighing papers.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Ensure the vial or container is securely capped before vortexing or sonicating.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions containing this compound | Collect in a labeled, leak-proof container for hazardous chemical waste. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste container lined with a heavy-duty plastic bag. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed bag and dispose of as hazardous waste. |
This compound Signaling Pathway and Experimental Workflow
This compound is an antagonist of the LPA1 receptor, which is a G protein-coupled receptor (GPCR). Activation of LPA1 by its ligand, lysophosphatidic acid (LPA), can initiate multiple downstream signaling cascades. The diagram below illustrates the inhibitory action of this compound on a canonical LPA1 signaling pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
